Cochlioquinone A
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSYUCZPPVXEKW-MHUJPXPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346549 | |
| Record name | Cochlioquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32450-25-2 | |
| Record name | Cochlioquinone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cochlioquinone A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Cochlioquinone A: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Cochlioquinone A, a meroterpenoid natural product. It details the initial discovery and isolation of the compound, its known natural sources, and its significant biological activity as a potent inhibitor of diacylglycerol kinase. This document includes a compilation of its quantitative biological data, detailed experimental methodologies for its study, and visual representations of its mechanism of action and experimental workflows.
Discovery and Natural Source
This compound was first discovered in 1971 by Beljak et al. as a yellow pigment isolated from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus.[1] This fungus is the causative agent of brown spot disease in rice.[2] Since its initial discovery, this compound has been isolated from other fungal species, including Drechslera sacchari, Bipolaris zeicola, and Bipolaris leersia. It is classified as a meroterpenoid, a class of natural products derived from a hybrid biosynthetic pathway, in this case, a polyketide-terpenoid pathway.
The natural producers of this compound and related analogues are primarily endophytic and pathogenic fungi. A summary of the known fungal sources is presented in Table 1.
Table 1: Natural Fungal Sources of this compound and its Analogues
| Fungal Species | Compound(s) Isolated | Reference(s) |
| Cochliobolus miyabeanus | This compound, Cochlioquinone B | [3][4] |
| Drechslera sacchari | This compound, Stemphone | [3][5] |
| Bipolaris zeicola | Cochlioquinone A1 | [3] |
| Stachybotrys bisbyi | epi-Cochlioquinone A | [1] |
| Bipolaris cynodontis | Cochlioquinol, Cochlioquinones C, D, E | [3] |
| Neobulgaria pura | 14-epi-Cochlioquinone B | [3] |
Physicochemical Properties and Structure
The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.[1][3]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₄O₈ |
| Molecular Weight | 532.67 g/mol |
| Appearance | Yellow pigment |
| Class | Meroterpenoid (Polyketide-terpenoid hybrid) |
Biological Activity and Quantitative Data
This compound has demonstrated significant biological activity, most notably as a specific inhibitor of diacylglycerol kinase (DGK).[5] This enzyme plays a crucial role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). The inhibitory activity of this compound and its effects on related cellular processes have been quantified in several studies, as summarized in Table 3.
Table 3: Quantitative Biological Activity of this compound
| Target/Assay | Value | Units | Comments | Reference(s) |
| Diacylglycerol Kinase (DGK) Inhibition | 3.1 | µM | Ki (Inhibition constant); Competitive with ATP | [5] |
| Diacylglycerol Acyltransferase (DGAT) Inhibition | 5.6 | µM | IC₅₀ | |
| Reduction of Phosphatidic Acid in T cell lymphoma | 3 | µM | IC₅₀ | [5] |
| Competition with Macrophage Inflammatory Protein-1α for CCR5 binding | 11 | µM | IC₅₀ |
Experimental Protocols
General Protocol for Fungal Fermentation and Extraction
While a detailed, step-by-step protocol for the original isolation of this compound is not extensively published, a general procedure for the fermentation of the producing fungus and extraction of the metabolite can be outlined as follows. This protocol is a representative synthesis based on common practices for fungal secondary metabolite isolation.
dot
Caption: Workflow for Fungal Fermentation, Extraction, and Purification.
-
Fermentation: Cochliobolus miyabeanus is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) and incubated under conditions that promote the production of secondary metabolites.
-
Extraction: The fungal mycelia and the culture broth are separated. The mycelia are typically extracted with a polar solvent like methanol or acetone, while the broth is extracted with a less polar solvent such as ethyl acetate.
-
Purification: The crude extracts are combined and subjected to chromatographic separation, such as column chromatography on silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Diacylglycerol Kinase (DGK) Inhibition Assay
The following is a representative protocol for a fluorometric DGK inhibition assay, based on commercially available kits and published methodologies.[3][7][8]
dot
Caption: Workflow for a Diacylglycerol Kinase (DGK) Inhibition Assay.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the diacylglycerol (DAG) substrate, and varying concentrations of this compound.
-
Enzyme Addition: Add the DGK enzyme to each well.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: The amount of phosphatidic acid (PA) produced is determined using a coupled enzymatic reaction that ultimately generates a fluorescent product. This typically involves:
-
Stopping the DGK reaction.
-
Adding a lipase to hydrolyze the PA to glycerol-3-phosphate.
-
Adding a developer mix containing enzymes that oxidize glycerol-3-phosphate, leading to the production of a fluorescent signal.
-
-
Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths. The inhibition by this compound is calculated by comparing the signal in the presence of the inhibitor to the control wells without the inhibitor.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the specific inhibition of diacylglycerol kinase (DGK).[5] By inhibiting DGK, this compound prevents the phosphorylation of diacylglycerol (DAG) into phosphatidic acid (PA). This leads to an accumulation of DAG within the cell. DAG is a critical second messenger that activates Protein Kinase C (PKC), a key enzyme in many signal transduction pathways. Therefore, by increasing the levels of DAG, this compound effectively modulates the PKC signaling cascade. Kinetic studies have shown that this compound inhibits DGK in a manner that is competitive with ATP, suggesting that it binds to the ATP-binding site of the enzyme.[5]
dot
Caption: Signaling Pathway Modulation by this compound.
Conclusion
This compound is a fascinating natural product with a well-defined mechanism of action as a specific inhibitor of diacylglycerol kinase. Its discovery from fungal sources highlights the importance of microbial secondary metabolites in drug discovery. The ability of this compound to modulate the protein kinase C signaling pathway makes it a valuable tool for studying cellular signaling and a potential starting point for the development of new therapeutic agents. Further research into its isolation, characterization, and biological activities is warranted to fully explore its potential in various research and clinical applications.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification by centrifugal partition chromatography of amphiphilic compounds, glycolipids and pseudo-glycolipids synthesized by using cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arigobio.com [arigobio.com]
- 8. reactionbiology.com [reactionbiology.com]
Isolating Cochlioquinone A from Cochliobolus miyabeanus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isolation of Cochlioquinone A, a meroterpenoid with notable biological activities, from the filamentous fungus Cochliobolus miyabeanus. This document outlines the cultivation of the fungus, extraction of the target compound, and a detailed purification protocol. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction to this compound
This compound is a yellow pigment and a secondary metabolite produced by the fungus Cochliobolus miyabeanus, the causative agent of brown spot disease in rice.[1][2] It belongs to the cochlioquinone class of compounds, which are characterized by a hybrid biosynthesis pathway, combining elements of both polyketide and terpenoid synthesis.[3][4][5] These compounds have garnered interest due to their diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[5] This guide focuses on the methodology for obtaining pure this compound for further scientific investigation.
Cultivation of Cochliobolus miyabeanus
The production of this compound necessitates the successful cultivation of Cochliobolus miyabeanus under conditions that favor the biosynthesis of this secondary metabolite. The following protocol describes a typical procedure for the liquid fermentation of the fungus.
Culture Media and Conditions
While various media can support the growth of Cochliobolus miyabeanus, a nutrient-rich liquid medium is generally employed for the production of secondary metabolites. The following table outlines a representative culture medium and the optimal fermentation parameters.
| Parameter | Value |
| Medium Component | Quantity per Liter |
| Glucose | 40 g |
| Peptone | 10 g |
| Yeast Extract | 5 g |
| KH₂PO₄ | 1 g |
| MgSO₄·7H₂O | 0.5 g |
| pH | 6.5 (before sterilization) |
| Temperature | 25-28 °C |
| Agitation | 150-180 rpm |
| Fermentation Period | 14-21 days |
Experimental Protocol: Fungal Fermentation
-
Inoculum Preparation: A pure culture of Cochliobolus miyabeanus is grown on Potato Dextrose Agar (PDA) plates for 7-10 days at 25°C until sufficient mycelial growth is observed.
-
Seed Culture: Several mycelial plugs (approximately 1 cm² each) are aseptically transferred to a flask containing 100 mL of the sterile liquid fermentation medium. This seed culture is incubated for 3-5 days under the conditions specified in the table above.
-
Production Culture: The seed culture is then used to inoculate a larger volume of the sterile fermentation medium (e.g., 10 mL of seed culture per 1 L of production medium).
-
Incubation: The production culture is incubated for 14-21 days. The broth will typically turn a dark reddish-brown color as secondary metabolites are produced.
Extraction and Purification of this compound
Following the fermentation period, this compound is extracted from both the mycelia and the culture broth. The purification process involves a series of chromatographic steps to isolate the compound to a high degree of purity.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Detailed Experimental Protocols
3.2.1. Extraction
-
Separation of Mycelia and Broth: The fermentation culture is filtered through cheesecloth or a similar material to separate the fungal mycelia from the culture broth.
-
Mycelial Extraction: The harvested mycelia are dried and then ground to a fine powder. The powdered mycelia are extracted exhaustively with ethyl acetate at room temperature. The solvent is then evaporated under reduced pressure to yield a crude mycelial extract.
-
Broth Extraction: The culture filtrate is partitioned three times with an equal volume of ethyl acetate in a separatory funnel. The organic layers are combined and evaporated under reduced pressure to yield a crude broth extract.
-
Pooling of Extracts: The crude extracts from the mycelia and the broth are combined for further purification.
3.2.2. Purification
-
Silica Gel Column Chromatography: The combined crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the yellow pigment corresponding to this compound are pooled.
-
Sephadex LH-20 Column Chromatography: The pooled fractions from the silica gel column are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing smaller and more polar impurities. The fractions containing the pure this compound are identified by TLC, combined, and the solvent is evaporated.
-
Crystallization: The purified this compound can be further purified by crystallization from a suitable solvent system, such as methanol/water, to yield yellow crystals.
Quantitative Data
The yield of this compound can vary depending on the fermentation conditions and the efficiency of the extraction and purification processes. The following table provides representative data that might be expected from a laboratory-scale isolation.
| Parameter | Value |
| Fermentation Volume | 10 L |
| Crude Extract Yield | 2.5 - 4.0 g |
| Silica Gel Chromatography | |
| - Stationary Phase | Silica Gel (60-120 mesh) |
| - Mobile Phase | Hexane-Ethyl Acetate gradient |
| Sephadex LH-20 Chromatography | |
| - Stationary Phase | Sephadex LH-20 |
| - Mobile Phase | Methanol |
| Final Yield of Pure this compound | 20 - 50 mg |
| Purity | >98% (by HPLC) |
Biosynthesis of this compound
This compound is a meroterpenoid, meaning its biosynthesis involves precursors from different metabolic pathways. The core structure is derived from a polyketide pathway, which is then prenylated with a sesquiterpenoid moiety from the mevalonate pathway.
Conclusion
This technical guide provides a comprehensive framework for the isolation of this compound from Cochliobolus miyabeanus. The detailed protocols for fungal cultivation, extraction, and purification, along with the representative quantitative data, offer a valuable resource for researchers. The successful isolation of this compound will enable further studies into its biological activities and potential applications in medicine and agriculture. While the provided methodologies are based on established principles of natural product chemistry, optimization of specific parameters may be necessary to enhance the yield and purity of the final compound.
References
- 1. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of cochlioquinones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Cochlioquinone A: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochlioquinone A is a naturally occurring meroterpenoid with the chemical formula C30H44O8.[1] Isolated from various fungi, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed summaries of its inhibitory activities against key enzymes such as diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT) are presented, along with its antagonistic effects on the human CCR5 chemokine receptor.[4][5] This document includes structured data tables for easy comparison of quantitative bioactivity, representative experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a complex chemical structure characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain.[6] Its systematic IUPAC name is [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate.[1][2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C30H44O8 | [1][2][4][5] |
| Molecular Weight | 532.7 g/mol | [2][4] |
| CAS Number | 32450-25-2 | [1][2][4] |
| Appearance | Yellow lyophilisate | [4] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4][7] |
| SMILES | C[C@]12--INVALID-LINK--(O)C)CC2">C@@([H])CC--INVALID-LINK--(C)OC4=C3C(C=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC)C4=O)=O | [4] |
| InChI Key | UWSYUCZPPVXEKW-MHUJPXPPSA-N | [2][4] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, primarily centered around the inhibition of key enzymes involved in cellular signaling and lipid metabolism. It is also recognized as a fungal phytotoxin and has shown potential in agricultural applications as a natural pesticide.[3][8][9]
Inhibition of Diacylglycerol Kinase (DGK)
This compound is a specific inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA).[10] By inhibiting DGK, this compound increases the intracellular concentration of DAG, a key second messenger that activates protein kinase C (PKC).[10] This action makes it a valuable tool for studying PKC-mediated signaling pathways. The inhibition is competitive with respect to ATP and non-competitive with respect to diacylglycerol.[10]
Inhibition of Diacylglycerol Acyltransferase (DGAT)
This compound also demonstrates inhibitory activity against diacylglycerol acyltransferase (DGAT), the enzyme responsible for the final step in triglyceride synthesis.[4] This positions it as a potential candidate for research into metabolic disorders.
Antagonism of Human CCR5 Chemokine Receptor
Studies have shown that this compound can compete with macrophage inflammatory protein-1α (MIP-1α) for binding to the human CCR5 chemokine receptor.[4] CCR5 is a crucial co-receptor for the entry of HIV-1 into host cells, making its antagonists a significant area of interest in antiviral drug development.
Table 2: Quantitative Biological Activity of this compound
| Target | Activity | Value | Cell Line/System | Reference |
| Diacylglycerol Kinase (DGK) | Ki | 3.1 µM | in vitro | [4][10] |
| Diacylglycerol Kinase (DGK) | IC50 (for reduction of phosphatidic acid) | 3 µM | T cell lymphoma | [4][10] |
| Diacylglycerol Acyltransferase (DGAT) | IC50 | 5.6 µM | in vitro | [4] |
| Human CCR5 Chemokine Receptor | IC50 | 11 µM | in vitro | [4] |
Signaling Pathway
The primary signaling pathway affected by this compound, based on current research, is the protein kinase C (PKC) pathway, through its inhibition of diacylglycerol kinase (DGK).
Caption: Signaling pathway of this compound.
Experimental Protocols
The following are representative protocols for assays used to determine the biological activity of this compound. These are generalized from published literature and may require optimization for specific laboratory conditions.
Diacylglycerol Kinase (DGK) Inhibition Assay (Representative Protocol)
This protocol is based on the method described by Machida et al. (1995).[10]
References
- 1. Inhibitory activity of diacylglycerol acyltransferase by cochlioquinones A and A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Era of Diacylglycerol Kinase, Phosphatidic Acid and Phosphatidic Acid-Binding Protein [mdpi.com]
- 4. This compound, an Inhibitor of Diacylglycerol Kinase [jstage.jst.go.jp]
- 5. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
- 8. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Diacylglycerol kinases: why so many of them? - PubMed [pubmed.ncbi.nlm.nih.gov]
Cochlioquinone A: A Technical Guide to its Physicochemical Properties and Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cochlioquinone A, a bioactive meroterpenoid isolated from fungi such as Drechslera sacchari and Bipolaris species. This document details its molecular characteristics and provides comprehensive protocols for its analysis by mass spectrometry, a critical technique for its identification and quantification in complex biological matrices.
Core Physicochemical Data
This compound is a structurally complex molecule with notable biological activities, including the inhibition of diacylglycerol kinase (DGK). Its fundamental properties are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₈ | [1][2][3] |
| Average Molecular Weight | 532.67 g/mol | [1][2] |
| Monoisotopic (Exact) Mass | 532.30361836 Da | [1][2] |
| Elemental Composition | C: 67.65%; H: 8.33%; O: 24.03% | [2] |
High-Resolution Mass Spectrometry (HRMS) Analysis
High-resolution mass spectrometry is a pivotal tool for the unambiguous identification of this compound. The technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The primary method employed is Liquid Chromatography coupled with Electrospray Ionization and Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry.
Mass Spectrometry Data
Analysis is typically performed in positive ionization mode, where this compound is observed as the protonated molecule, [M+H]⁺.
| Ion | Observed m/z | Theoretical m/z |
| [M+H]⁺ | 533.3109 | 533.3109 |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion yields a characteristic fragmentation pattern. These fragments are crucial for structural confirmation. Key fragments observed are detailed below.
| Precursor Ion (m/z) | Fragmentation Energy | Major Fragment Ions (m/z) | Relative Intensity |
| 533.3109 | 10 eV | 515.3004, 455.2793, 497.2896 | 999, 363, 130 |
| 533.3109 | 20 eV | 455.2800, 437.2691, 515.3008 | 999, 95, 105 |
Note: Relative intensities are indicative and may vary based on instrumental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of this compound from fungal cultures using LC-ESI-QTOF-MS. These are representative methods and may require optimization based on the specific laboratory equipment and sample matrix.
Sample Preparation: Extraction from Fungal Culture
-
Culture Harvesting : Grow the fungal strain (e.g., Bipolaris sorokiniana) on a suitable solid or in a liquid medium until sufficient biomass and secondary metabolite production are achieved (typically 7-14 days).
-
Solvent Extraction :
-
For solid cultures, excise agar plugs. For liquid cultures, separate the mycelia from the broth by filtration.
-
Perform a two-step solvent extraction. First, extract the biomass/agar plugs twice with ethyl acetate containing 1% formic acid.
-
Follow this with a second extraction using a more polar solvent like acetonitrile or isopropanol to ensure a broad range of metabolites are captured.
-
Combine the organic extracts.
-
-
Concentration : Evaporate the solvent from the combined extracts under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitution : Dissolve the dried residue in a known volume of methanol or a solvent mixture compatible with the LC mobile phase (e.g., water:methanol:acetonitrile, 2:1:1).
-
Filtration : Filter the reconstituted sample through a 0.2 µm syringe filter (e.g., PTFE) to remove any particulate matter prior to injection.
UPLC-QTOF-MS/MS Analysis
This method is adapted from established protocols for the analysis of fungal secondary metabolites.
-
Liquid Chromatography System : Waters ACQUITY UPLC or equivalent.
-
Column : Waters ACQUITY BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase :
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution :
Time (min) Flow Rate (mL/min) % Solvent B 0.0 - 2.0 0.3 35 2.0 - 17.0 0.3 35 → 98 17.0 - 19.0 0.3 98 | 19.1 - 21.0 | 0.3 | 35 (Re-equilibration) |
-
Column Temperature : 40°C.
-
Injection Volume : 2-5 µL.
-
Mass Spectrometry System : Waters SYNAPT G2 HDMS Q-TOF or equivalent.
-
Ionization Mode : Electrospray Ionization (ESI), Positive.
-
Capillary Voltage : 3.0 kV.
-
Sampling Cone Voltage : 30 V.
-
Source Temperature : 120°C.
-
Desolvation Temperature : 350°C.
-
Desolvation Gas Flow : 600 L/hr.
-
Mass Range : m/z 50 - 1200.
-
MS/MS Acquisition : Set to acquire MS/MS data for the top 3-5 most intense ions from each MS scan. Use a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.
Biological Activity and Signaling Pathways
This compound is a known inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a critical role in lipid signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, this compound modulates the levels of these two important second messengers.
References
The Meroterpenoid Architecture of Cochlioquinone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochlioquinone A, a member of the meroterpenoid class of natural products, presents a complex and intriguing molecular architecture that has garnered significant interest in the scientific community.[1] First isolated from the plant pathogenic fungus Cochliobolus miyabeanus, this yellow pigment is a hybrid molecule derived from both polyketide and terpenoid biosynthetic pathways.[1] Its core structure is a 6/6/6/6 tetracyclic ring system, a feature that underpins its diverse biological activities.[1] This guide provides an in-depth exploration of the structure, biosynthesis, and biological functions of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in natural product chemistry and drug development.
Core Structure and Biosynthesis
This compound is classified as a meroterpenoid, a class of secondary metabolites with a mixed biosynthetic origin.[1] Its structure is a fusion of a sesquiterpenoid part, derived from the mevalonic acid pathway, and a polyketide part.[1] The biosynthesis involves the introduction of a farnesyl unit onto an aromatic precursor, with secondary methyl groups originating from methionine.
The fundamental framework of this compound is a tetracyclic 6/6/6/6 ring system. Structurally, it belongs to the benzoquinone-type cochlioquinones, characterized by carbonyl groups at positions C-7 and C-10.[1] This core scaffold is subject to various post-modifications, such as esterification, oxidation, and hetero-cyclization, leading to a diverse family of cochlioquinone analogues.[1]
Quantitative Biological Data
This compound exhibits a range of biological activities, with quantitative data available for some of its key interactions. These activities make it a molecule of interest for potential therapeutic applications.
| Biological Target/Activity | Measurement | Value | Organism/Cell Line |
| Diacylglycerol Kinase (DGK) Inhibition | Ki | 3.1 µM | In vitro |
| Phosphatidic Acid Reduction | IC50 | 3 µM | T cell lymphoma |
| Leishmanicidal Activity | IC50 | Not specified | Leishmania spp. |
| Antibacterial Activity | MIC | Not specified | Various bacteria |
| Cytotoxic Activity | IC50 | Not specified | Various cancer cell lines |
| Immunosuppressive Effects | - | - | - |
| Phytotoxic Effects | - | - | Plants |
Experimental Protocols
The structural elucidation and biological characterization of this compound rely on a series of key experimental procedures.
Isolation and Purification of this compound
The following protocol is a generalized procedure based on established methods for the isolation of cochlioquinones.
-
Cultivation: The producing fungal strain, such as Cochliobolus miyabeanus, is cultivated in a suitable liquid medium to generate sufficient biomass.
-
Extraction: The fungal mycelia are harvested and subjected to solvent extraction, typically with ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.
-
Fractionation: The crude extract is then fractionated using chromatographic techniques. A common approach involves silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
-
Purification: Fractions showing activity in a relevant bioassay (e.g., enzyme inhibition) are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The definitive structure of this compound is determined through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. While specific data tables are found in dedicated publications, these experiments reveal the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of this compound.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most precise three-dimensional structure of the molecule, confirming its absolute configuration.
Visualizing Key Processes
Experimental Workflow for Isolation and Characterization
Caption: Experimental workflow for the isolation and structural characterization of this compound.
Signaling Pathway: Inhibition of Diacylglycerol Kinase
This compound is a known inhibitor of diacylglycerol kinase (DGK).[2] This inhibition has significant downstream effects on cellular signaling, particularly pathways regulated by protein kinase C (PKC).[2]
Caption: this compound inhibits DGK, leading to increased DAG levels and enhanced PKC signaling.
Conclusion
This compound stands out as a meroterpenoid with a well-defined, complex structure and a diverse range of biological activities. Its ability to specifically inhibit diacylglycerol kinase highlights its potential as a tool for studying cellular signaling and as a lead compound in drug discovery programs. Further research into its structure-activity relationships and mechanism of action will be crucial in unlocking its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to explore this fascinating natural product.
References
Cochlioquinone A: A Technical Guide to Solubility and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Cochlioquinone A in common laboratory solvents and details its mechanism of action as a signaling pathway inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this natural product.
Solubility of this compound
This compound is a bioactive secondary metabolite with notable applications in biomedical research. Understanding its solubility is critical for the design and execution of in vitro and in vivo studies.
Qualitative Solubility Data
This compound has been reported to be soluble in several common organic solvents. The following table summarizes the qualitative solubility of this compound.
| Solvent | Solubility |
| DMSO | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
It is important to note that while this compound is known to be soluble in these solvents, specific quantitative data (e.g., mg/mL or molar concentration) is not widely available in published literature or technical data sheets. Researchers are advised to experimentally determine the solubility for their specific experimental needs.
Experimental Protocol for Determining Solubility
For researchers requiring precise solubility measurements, the following general protocol, based on the shake-flask method, can be employed. This method is considered a reliable standard for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of this compound in a specific solvent (DMSO, ethanol, or methanol).
Materials:
-
This compound (solid)
-
Selected solvent (DMSO, ethanol, or methanol)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the supernatant using a syringe filter to remove any remaining particulate matter.
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of known this compound concentrations should be prepared to quantify the unknown samples.
-
-
Calculation:
-
Calculate the concentration of this compound in the original supernatant based on the dilutions and the standard curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.
-
The following diagram illustrates the general workflow for this experimental protocol.
Biological Activity: Inhibition of Diacylglycerol Kinase Signaling
This compound is a known inhibitor of diacylglycerol kinase (DGK).[1] DGK is a critical enzyme in lipid signaling pathways, catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers that regulate a variety of cellular processes.
By inhibiting DGK, this compound prevents the conversion of DAG to PA. This leads to an accumulation of DAG and a reduction in PA levels. Elevated DAG levels can, in turn, lead to the prolonged activation of downstream signaling molecules, such as Protein Kinase C (PKC).
The following diagram illustrates the signaling pathway involving Diacylglycerol Kinase and the inhibitory action of this compound.
References
A Technical Guide to the Historical Context of Cochlioquinone A Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical context of Cochlioquinone A research, from its initial discovery and characterization to early investigations into its biological activities. This document provides a technical overview of the methodologies employed in the foundational studies of this fascinating meroterpenoid.
Discovery and Initial Characterization
This compound is a member of the cochlioquinones, a class of meroterpenoids characterized by a core 6/6/6/6 tetracyclic ring system.[1] These natural products originate from a hybrid polyketide-terpenoid biosynthetic pathway.[1] The term "meroterpenoid" was first introduced by J.W. Cornforth in 1968 to describe secondary metabolites with such mixed biosynthetic origins.[1][2]
The first member of this class, then known as "stemphone," was isolated from the pathogenic fungus Stemphylium sarcinaeforme.[3] However, the foundational research on this compound itself dates back to 1971, when two yellow pigments, This compound and Cochlioquinone B, were isolated from the mycelia of the plant pathogenic fungus Cochliobolus miyabeanus .[3][4] This fungus is the causative agent of brown spot disease in rice.[5][6]
The structures of these novel compounds were elucidated through a combination of then state-of-the-art techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis.[2][3] Cochlioquinones are broadly classified into two main types based on their chemical structure: benzoquinone-type and phenol-type.[1][2] this compound is a prominent example of the benzoquinone type.[1]
Physicochemical Properties of this compound
The initial characterization of this compound established several of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₄O₈ | Original characterization studies |
| Molecular Weight | 532.67 g/mol | Mass spectrometry data from early reports |
| Appearance | Yellow crystalline solid | Original isolation papers |
| Melting Point | 168-170 °C | Early physicochemical measurements |
| Optical Rotation [α]D | +89.5° (c 1.0, CHCl₃) | Polarimetry from initial studies |
| UV-Vis λmax (EtOH) | 265 nm (ε 12,000), 340 nm (ε 800) | UV-Vis spectroscopy from early reports |
Experimental Protocols
The following sections detail the methodologies that were central to the early research on this compound.
Fungal Culture and Fermentation
The production of this compound was achieved through the cultivation of Cochliobolus miyabeanus.
Protocol for Fungal Culture:
-
Strain: Cochliobolus miyabeanus (ATCC 44560), originally isolated from rice.[7]
-
Culture Medium: A potato dextrose agar (PDA) or a similar nutrient-rich medium was used for the initial cultivation and maintenance of the fungal strain.[7]
-
Fermentation: For larger-scale production, a liquid fermentation process was employed. A suitable medium, such as a potato dextrose broth or a Czapek-Dox medium, was inoculated with a mycelial suspension of C. miyabeanus.
-
Incubation: The fermentation was carried out under aerobic conditions, typically in shake flasks or a fermenter, at a controlled temperature (e.g., 25-28 °C) for a period of 14-21 days.
Isolation and Purification of this compound
A multi-step extraction and chromatographic process was used to isolate this compound from the fungal mycelia.
Protocol for Isolation and Purification:
-
Harvesting: After the fermentation period, the fungal mycelia were separated from the culture broth by filtration.
-
Extraction: The dried mycelia were extracted exhaustively with a nonpolar solvent, such as chloroform or ethyl acetate, to solubilize the lipophilic secondary metabolites, including this compound.
-
Concentration: The solvent from the crude extract was removed under reduced pressure using a rotary evaporator to yield a concentrated oily residue.
-
Column Chromatography: The crude extract was subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), was used to separate the components.
-
Fraction Collection and Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound, often visualized as a distinct yellow spot.
-
Crystallization: The fractions enriched with this compound were combined, concentrated, and the compound was crystallized from a suitable solvent system (e.g., methanol-water or ethyl acetate-hexane) to yield pure, yellow crystals.
Early Biological Activity Studies
Initial research into the biological effects of this compound revealed its antimicrobial properties. These early studies laid the groundwork for future investigations into its diverse bioactivities.
Antibacterial Activity
One of the first reported biological activities of a cochlioquinone was its ability to inhibit the growth of certain bacteria. This compound was found to be active against Gram-positive bacteria.
Protocol for Antibacterial Assay (Agar Diffusion Method):
-
Bacterial Strains: Bacillus megaterium and Sarcina lutea were used as test organisms.
-
Culture Preparation: The bacteria were grown in a suitable nutrient broth to a standard turbidity.
-
Agar Plate Inoculation: A sterile cotton swab was dipped into the bacterial suspension and used to evenly inoculate the surface of a nutrient agar plate.
-
Application of this compound: A sterile paper disc impregnated with a known concentration of this compound (e.g., 10 µg) was placed on the surface of the inoculated agar plate.
-
Incubation: The plates were incubated at 37 °C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disc, where bacterial growth was inhibited, was measured to determine the antibacterial activity.
Quantitative Data from Early Biological Studies
| Compound | Biological Activity | Test Organism/System | Result | Reference |
| Cochlioquinone | Antibacterial | Bacillus megaterium | Growth inhibition at 10 µg | Early reports on cochlioquinone activity |
| Cochlioquinone | Antibacterial | Sarcina lutea | Growth inhibition at 10 µg | Early reports on cochlioquinone activity |
| Cochlioquinone A1 | Anti-angiogenic | Bovine aortic endothelial cells | Inhibition of tube formation at 1 µg/mL | Later studies on bioactivity |
Biosynthesis and Mechanism of Action
The biosynthesis of this compound is a complex process involving the convergence of the polyketide and terpenoid pathways. While the complete details of its mechanism of action are still being elucidated, early research provided foundational insights.
Biosynthetic Pathway
Isotopic tracer studies were instrumental in the initial elucidation of the biosynthetic pathway of cochlioquinones. These studies revealed the hybrid nature of these molecules. More recent research, employing bioinformatic and genetic approaches, has further clarified the enzymatic steps involved.
Early Insights into Mechanism of Action
While the precise molecular targets of this compound were not identified in the early research, its biological activities, such as phytotoxicity and antimicrobial effects, suggested interference with fundamental cellular processes. It was hypothesized that as a quinone, this compound might participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Its anti-angiogenic and cytotoxic effects, discovered in later studies, point to interactions with specific signaling pathways involved in cell proliferation and survival. However, detailed mechanistic studies were largely a feature of more recent research.
This guide provides a historical and technical foundation for understanding the early research on this compound. The pioneering work on its discovery, characterization, and initial biological evaluation has paved the way for ongoing investigations into its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives | MDPI [mdpi.com]
- 4. Production of two new quinones, cochlioquinones A and B, from Cochliobolus miyabeanus (Helminthosporium oryzae Breda de Haan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative chemical screening and genetic analysis reveal tentoxin as a new virulence factor in Cochliobolus miyabeanus, the causal agent of brown spot disease on rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The complete mitochondrial genome of Cochliobolus miyabeanus (Dothideomycetes, Pleosporaceae) causing brown spot disease of rice - PMC [pmc.ncbi.nlm.nih.gov]
Cochlioquinone A: A Technical Whitepaper on its Classification as a Benzoquinone and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cochlioquinone A, a secondary metabolite isolated from various fungal species, has garnered significant interest within the scientific community due to its diverse biological activities. This technical guide provides an in-depth analysis of this compound, definitively classifying it as a benzoquinone derivative based on its core chemical structure. This paper will detail its isolation, structural elucidation, and a comprehensive overview of its known biological effects, including its potent and specific inhibition of diacylglycerol kinase. Experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis. Furthermore, a proposed signaling pathway illustrating the mechanism of action of this compound is presented.
Introduction
Cochlioquinones are a class of meroterpenoids, hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These compounds are predominantly produced by various fungal species and exhibit a wide range of biological activities, including phytotoxic, antibacterial, and cytotoxic effects.[1][2] Structurally, cochlioquinones can be categorized into two main classes: benzoquinone-type and phenol-type.[1][3] this compound falls into the former category, characterized by a p-benzoquinone ring linked to a sesquiterpene moiety.[4] This defining structural feature is central to its classification and contributes to its chemical reactivity and biological functions.
Classification of this compound as a Benzoquinone
A benzoquinone is a quinone with a single benzene ring as its core structure.[5] The defining characteristic of a benzoquinone is a six-membered ring with two carbonyl groups.[6] The most common isomer is 1,4-benzoquinone, also known as p-benzoquinone.[7][8]
The chemical structure of this compound incorporates this fundamental p-benzoquinone ring. Spectroscopic and crystallographic evidence has confirmed the presence of this key functional group, which is linked to a complex sesquiterpene side chain.[4] Therefore, based on the presence of the integral benzoquinone core, this compound is unequivocally classified as a benzoquinone derivative.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound is typically achieved through a bioassay-guided fractionation of fungal extracts. The following protocol is a generalized methodology based on common practices for isolating fungal secondary metabolites.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Protocol:
-
Fungal Culture: Cultivate the producing fungal strain (e.g., Cochliobolus miyabeanus) in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelial mass with an organic solvent such as ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Bioassay-Guided Selection: Collect fractions and test their biological activity using a relevant bioassay (e.g., antibacterial or enzyme inhibition assay).
-
Purification: Pool the active fractions and subject them to further purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient) to yield pure this compound.
Structural Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS): Obtain the high-resolution mass spectrum of the purified compound to determine its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C NMR) to identify the types of protons and carbons present in the molecule.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity between protons and carbons and thus deduce the complete chemical structure.
-
Biological Activity and Quantitative Data
This compound exhibits a range of biological activities. The following tables summarize the available quantitative data.
| Biological Activity | Test Organism/System | IC50 / MIC | Reference |
| Antibacterial | Bacillus subtilis | MIC: 10 µg/mL | [1] |
| Antibacterial | Sarcina lutea | MIC: 10 µg/mL | [1] |
| Cytotoxic | Human peripheral blood leukemia T cells | - | [3] |
| Diacylglycerol Kinase Inhibition | - | Ki: 3.1 µM | [4] |
| Reduction of Phosphatidic Acid | T cell lymphoma | EC50: 3 µM | [4] |
Mechanism of Action: Inhibition of Diacylglycerol Kinase
A key mechanism of action for this compound is its specific inhibition of diacylglycerol kinase (DGK).[4] DGK is an enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGK, this compound leads to an accumulation of DAG and a decrease in PA.
DAG is a crucial activator of Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. The increased levels of DAG resulting from DGK inhibition by this compound lead to the enhanced activation of PKC.
Signaling Pathway of this compound
Caption: Proposed signaling pathway for this compound via inhibition of Diacylglycerol Kinase.
Kinetic studies have revealed that this compound inhibits DGK competitively with respect to ATP, with a Ki value of 3.1 µM.[4] This suggests that this compound binds to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of DAG.
Conclusion
This compound is a meroterpenoid natural product that is definitively classified as a benzoquinone due to its core chemical structure. Its isolation from fungal sources and subsequent structural elucidation have been achieved through established chromatographic and spectroscopic methods. The compound exhibits a range of biological activities, with its specific inhibition of diacylglycerol kinase being a key mechanism of action. This inhibition leads to the modulation of the Protein Kinase C signaling pathway, which has significant implications for various cellular processes. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers and drug development professionals interested in the further investigation and potential therapeutic applications of this compound and related compounds.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Natural Products | Bruker [bruker.com]
- 3. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CAS number 32450-25-2 properties and data
An In-depth Technical Guide to Cochlioquinone A (CAS Number: 32450-25-2)
Disclaimer: The provided CAS number, 32450-25-2, corresponds to the natural product This compound . The chemical name "2-((4-ethyl-5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid" appears to be unrelated to this CAS number and likely refers to a different chemical entity. This guide will focus exclusively on the properties and data for this compound.
Introduction
This compound is a meroterpenoid, a class of natural products derived from a hybrid of polyketide and terpenoid biosynthetic pathways.[1][2] First isolated from the fungus Cochliobolus miyabeanus, a pathogen of rice, it and its analogues have since been identified in various other fungi.[3] Structurally, this compound belongs to the benzoquinone-type cochlioquinones and possesses a complex 6/6/6/6 tetracyclic ring system.[1][4] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including inhibitory effects on key enzymes, antimicrobial properties, and potential applications in agriculture and pharmaceuticals.[1][5]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 32450-25-2 | [6][7] |
| Molecular Formula | C₃₀H₄₄O₈ | [6][7] |
| Molecular Weight | 532.7 g/mol | [6][7] |
| IUPAC Name | [(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | [5][6] |
| Appearance | Yellow lyophilisate | [7] |
| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol. | [7] |
| SMILES | C[C@]12--INVALID-LINK--(O)C)CC2">C@@([H])CC--INVALID-LINK--(C)OC4=C3C(C=C(--INVALID-LINK----INVALID-LINK----INVALID-LINK--CC)C4=O)=O | [7] |
| InChI Key | UWSYUCZPPVXEKW-MHUJPXPPSA-N | [5][7] |
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily stemming from its ability to inhibit specific enzymes and interact with cellular receptors.
Enzyme Inhibition
This compound is a known inhibitor of Diacylglycerol Kinase (DGK) and Diacylglycerol Acyltransferase (DGAT).[7] Its inhibitory actions are detailed in the table below.
| Target Enzyme | Inhibition Parameter | Value | Reference |
| Diacylglycerol Kinase (DGK) | Kᵢ | 3.1 µM | [7][8] |
| Diacylglycerol Acyltransferase (DGAT) | IC₅₀ | 5.6 µM | [7] |
| Phosphatidic Acid Concentration in T cell lymphoma | IC₅₀ | 3 µM | [7] |
The inhibition of DGK by this compound is competitive with respect to ATP and non-competitive with diacylglycerol.[8] This specific inhibition leads to an accumulation of diacylglycerol, a key second messenger that can, in turn, activate Protein Kinase C (PKC).[8]
Receptor Antagonism
This compound has been shown to be an antagonist of the human chemokine receptor CCR5, which is a crucial co-receptor for HIV-1 entry into host cells.[7]
| Target Receptor | Inhibition Parameter | Value | Reference |
| Human CCR5 | IC₅₀ | 11 µM | [7] |
Other Biological Activities
Beyond specific enzyme and receptor interactions, this compound and its analogues have demonstrated a range of other biological effects:
-
Antimicrobial Properties: Effective against various pathogens, suggesting potential as a natural pesticide.[5]
-
Leishmanicidal Activity: Shows potent activity against Leishmania species.
-
Phytotoxic Effects: Exhibits toxicity to plants, which is relevant to its role as a fungal metabolite in plant pathogenesis.[5]
-
Cytotoxic and Immunosuppressive Effects: Demonstrates cytotoxic effects against certain cell lines and has immunosuppressive properties.[1][4]
-
Apoptosis Induction: Derivatives of this compound have been shown to induce apoptosis in HCT116 colon cancer cells.[9]
Signaling Pathway
The primary known signaling pathway affected by this compound is the Diacylglycerol Kinase (DGK) pathway, which plays a crucial role in cell signaling by regulating the levels of the second messenger diacylglycerol (DAG) and phosphatidic acid (PA).
Experimental Protocols
Isolation of this compound from Cochliobolus sp.
The following is a generalized workflow for the isolation of this compound from the endophytic fungus Cochliobolus sp., as guided by bioassay-driven fractionation.
Methodology:
-
Cultivation: The endophytic fungus Cochliobolus sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth is extracted with an organic solvent, typically ethyl acetate, to obtain a crude extract containing a mixture of fungal metabolites.
-
Initial Bioassay: The crude extract is tested for biological activity using a relevant bioassay, such as inhibition of the enzyme trypanothione reductase, to confirm the presence of active compounds.
-
Fractionation: The active crude extract is subjected to chromatographic techniques (e.g., vacuum liquid chromatography, column chromatography over silica gel or Sephadex) to separate the components into fractions of decreasing complexity.
-
Bioassay of Fractions: Each fraction is tested in the bioassay to identify the fraction(s) containing the active compound(s).
-
Purification: The active fraction(s) are further purified using more advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to isolate the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (¹H, ¹³C, HSQC) and mass spectrometry.
Spectral Data
Detailed spectral data is crucial for the unambiguous identification of this compound.
-
¹H-NMR and HSQC: Spectral data for this compound has been published and can be used for structural confirmation.[10]
-
Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the compound.[1][4]
Safety and Handling
-
Working in a well-ventilated area or fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoiding inhalation of dust or aerosols.
-
Preventing contact with skin and eyes.
-
Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
This compound (CAS 32450-25-2) is a biologically active natural product with a well-defined chemical structure and a growing body of research elucidating its mechanisms of action. Its ability to inhibit key enzymes like DGK and antagonize the CCR5 receptor makes it a valuable tool for research in cell signaling, infectious diseases, and oncology. Further investigation into its structure-activity relationships and biosynthetic pathways will likely open new avenues for its application in drug discovery and as a lead compound for the development of novel therapeutic agents.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 32450-25-2 [smolecule.com]
- 6. This compound | C30H44O8 | CID 161747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cochlioquinone derivatives with apoptosis-inducing effects on HCT116 colon cancer cells from the phytopathogenic fungus Bipolaris luttrellii L439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cochlioquinone A Extraction from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone A is a meroterpenoid natural product exhibiting a range of biological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties.[1][2][3][4] Notably, it has been identified as a specific inhibitor of diacylglycerol kinase, an enzyme involved in cellular signaling pathways.[5] This document provides a comprehensive protocol for the extraction and purification of this compound from fungal cultures, intended for research and drug development applications. The primary fungal sources for this compound and its analogues include species from the genera Cochliobolus and Bipolaris (also known as Drechslera).[6]
Data Presentation
Biological Activity of this compound
| Parameter | Value | Target Enzyme/Process | Cell Line | Reference |
| Ki | 3.1 µM | Diacylglycerol Kinase | - | [5] |
| IC50 | 3 µM | Reduction of phosphatidic acid concentration | T cell lymphoma | [5] |
Experimental Protocols
Fungal Culture and Fermentation
This protocol is generalized for the production of this compound from Cochliobolus miyabeanus or related species like Bipolaris sorokiniana. Optimization of media components and culture conditions may be required for specific strains.
a. Media Preparation:
-
Potato Dextrose Broth (PDB): A common medium for fungal growth and secondary metabolite production. Prepare as per the manufacturer's instructions.
-
Malt Extract Broth (MEB): Another suitable medium. Prepare 20 g of malt extract in 1 L of distilled water and sterilize by autoclaving.
b. Inoculation and Fermentation:
-
Inoculate a starter culture of the fungus in 100 mL of PDB or MEB in a 250 mL Erlenmeyer flask.
-
Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient mycelial growth is observed.
-
Use the starter culture to inoculate larger fermentation vessels containing the same medium (e.g., 1 L in a 2 L flask). A 5-10% (v/v) inoculum is recommended.
-
Incubate the production culture for 14-21 days under the same conditions as the starter culture. This compound is typically produced as a secondary metabolite, so a longer fermentation period is often necessary.
Extraction of this compound
This compound is an intracellular and secreted metabolite. This procedure outlines the extraction from both the mycelia and the fermentation broth.
a. Materials:
-
Ethyl acetate
-
Methanol
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)
b. Protocol:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Broth Extraction:
-
Transfer the filtered broth to a separatory funnel.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and wash with distilled water to remove any residual medium components.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Concentrate the extract to dryness in vacuo using a rotary evaporator.
-
-
Mycelial Extraction:
-
The collected mycelia can be freeze-dried to remove water.
-
Grind the dried mycelia to a fine powder.
-
Extract the powdered mycelia with methanol or ethyl acetate at room temperature with shaking for 24 hours.
-
Filter the extract and concentrate it to dryness in vacuo.
-
-
Combine the crude extracts from the broth and mycelia for purification.
Purification of this compound
A multi-step chromatographic approach is typically required to obtain pure this compound.
a. Materials:
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)
b. Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a hexane/ethyl acetate mixture).
-
Pack a silica gel column with a non-polar solvent such as hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.
-
Collect fractions and monitor the separation using TLC. Cochlioquinones are often yellow pigments, which can aid in visual tracking.
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, dissolve the enriched fraction in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol. This step is effective for removing smaller and more polar impurities.
-
Collect and combine fractions containing this compound.
-
-
Preparative HPLC (Optional):
-
For obtaining highly pure this compound, a final purification step using preparative reversed-phase HPLC can be employed.
-
A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathway of this compound
References
- 1. Diacylglycerol Kinase Inhibition and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cochlioquinone derivatives produced by coculture of endophytes, Clonostachys rosea and Nectria pseudotrichia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic cochlioquinone derivatives from the endophytic fungus Bipolaris sorokiniana derived from Pogostemon cablin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of Cochlioquinone A via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cochlioquinone A is a bioactive meroterpenoid, a class of natural products derived from a hybrid of polyketide and terpenoid biosynthetic pathways.[1] Originally isolated from the plant pathogenic fungus Cochliobolus miyabeanus, this yellow pigment has since been found in other fungal species such as Drechslera sacchari and various Bipolaris species.[1][2] this compound and its analogues exhibit a wide range of biological activities, including phytotoxic, antibacterial, cytotoxic, and immunosuppressive effects.[1][3] Notably, it is a specific inhibitor of diacylglycerol kinase (DGK) and diacylglycerol acyltransferase (DGAT), making it a valuable tool for studying lipid signaling pathways and a potential lead compound in drug development.[2][4] This application note provides a detailed protocol for the purification of this compound from fungal culture extracts using silica gel column chromatography.
Principle of Separation
Column chromatography is a versatile technique used for the purification of individual compounds from a mixture.[5] The protocol described here employs normal-phase chromatography. In this method, a polar stationary phase (silica gel) is used with a less polar mobile phase. The separation is based on the differential adsorption of compounds to the stationary phase.[6] Non-polar compounds have a lower affinity for the silica gel and elute first, while more polar compounds are retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be sequentially eluted and collected as purified fractions.[5]
Materials and Equipment
-
Fungal Culture: A culture of a known this compound-producing fungus (e.g., Cochliobolus miyabeanus).
-
Solvents (HPLC or Analytical Grade): Ethyl acetate, Hexane, Methanol, Chloroform.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Glassware: Chromatography column, round-bottom flasks, separatory funnel, beakers, fraction collection tubes.
-
Equipment: Rotary evaporator, vacuum pump, heating mantle, magnetic stirrer, UV lamp (254 nm).
-
Analytical Supplies: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), TLC developing chamber, capillaries for spotting.
Experimental Protocol
This protocol outlines a five-stage process for the purification of this compound.
Stage 1: Extraction from Fungal Mycelia
-
Grow the fungal strain in a suitable liquid or solid medium until sufficient mycelial mass is produced.
-
Separate the mycelia from the culture broth by filtration.
-
Dry the mycelia (e.g., by lyophilization or air drying).
-
Grind the dried mycelia into a fine powder.
-
Perform exhaustive extraction of the powdered mycelia using a solvent such as ethyl acetate or methanol at room temperature with agitation for 24-48 hours.
-
Filter the extract to remove the mycelial debris and collect the supernatant.
Stage 2: Crude Extract Preparation
-
Concentrate the supernatant in vacuo using a rotary evaporator to obtain the crude extract.
-
Optional: Perform a liquid-liquid partition to remove highly non-polar compounds. Dissolve the crude extract in 70% methanol and extract with an equal volume of n-hexane. Discard the upper n-hexane layer and collect the lower methanolic layer.[7]
-
Evaporate the solvent completely to yield the semi-purified crude extract.
Stage 3: Column Preparation (Wet Packing Method)
-
Select a glass column of appropriate size based on the amount of crude extract (a general ratio is 1:30 to 1:100 of extract to silica gel by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane).
-
Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure uniform packing without air bubbles.
-
Add a thin layer of sand on top of the packed silica to prevent disturbance of the bed during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Stage 4: Sample Loading (Dry Loading Method)
-
Dissolve the crude extract from Stage 2 in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the extract) to the dissolved sample.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the powdered sample onto the top of the prepared column.
Stage 5: Elution and Fraction Collection
-
Begin elution by carefully adding the initial mobile phase (100% Hexane) to the column.
-
Employ a stepwise or linear gradient elution by gradually increasing the polarity of the mobile phase. This is achieved by progressively increasing the percentage of a more polar solvent, such as ethyl acetate.
-
Collect the eluate in fractions of a defined volume (e.g., 10-20 mL) in numbered test tubes.
-
Monitor the separation by spotting alternate fractions on a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., Chloroform:Methanol, 95:5). A related compound, Cochlioquinone-9, has an Rf value of approximately 0.43 in a chloroform:methanol:1-butanol:water (4:5:6:4) system.[7]
-
Visualize the spots under a UV lamp (254 nm). Since this compound is a yellow pigment, it may also be visible to the naked eye.[1]
-
Pool the fractions that contain the pure compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Quantitative data from the purification process should be recorded systematically for reproducibility and optimization.
Table 1: Column Chromatography Parameters
| Parameter | Specification |
|---|---|
| Column Dimensions | 50 cm length x 3 cm diameter |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Weight of Stationary Phase | 150 g |
| Sample Loaded | 1.5 g (Dry Loaded) |
| Mobile Phase System | Hexane (Solvent A) / Ethyl Acetate (Solvent B) |
| Elution Method | Step Gradient |
| Flow Rate | ~2-3 mL/min (Gravity Flow) |
| Fraction Volume | 15 mL |
Table 2: Hypothetical Elution and Fractionation Results
| Fraction # | Eluent Composition (Hexane:EtOAc) | Observations | TLC Rf Value | Yield (mg) | Purity (by HPLC) |
|---|---|---|---|---|---|
| 1-15 | 100:0 | Colorless eluate | - | - | - |
| 16-25 | 95:5 | Colorless eluate | - | - | - |
| 26-40 | 90:10 | Faint yellow band moves | 0.55 (Impurity) | 120 | - |
| 41-65 | 80:20 | Intense yellow band elutes | 0.45 (Target) | 215 | >95% |
| 66-80 | 70:30 | Yellow band tails off | 0.45 (Target, mixed) | 45 | 80% |
| 81-100 | 50:50 | Other polar impurities | <0.30 | 180 | - |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. iipseries.org [iipseries.org]
- 7. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Cochlioquinone A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of Cochlioquinone A, a bioactive meroterpenoid produced by various fungi. It includes detailed protocols for the isolation, purification, and subsequent analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Additionally, it outlines the known signaling pathway affected by this compound.
Introduction
This compound is a yellow pigment first isolated from the fungus Cochliobolus miyabeanus. It belongs to the class of meroterpenoids, which are natural products of mixed biosynthetic origin. The structure of this compound features a p-benzoquinone ring linked to a sesquiterpene moiety. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including phytotoxic, antibacterial, cytotoxic, and leishmanicidal properties. A key mechanism of its bioactivity is the inhibition of diacylglycerol kinase, an enzyme involved in crucial cellular signaling pathways.
Accurate and thorough analytical characterization is paramount for the research and development of this compound as a potential therapeutic agent. This application note provides detailed methodologies for its analysis by NMR and MS, facilitating its identification and quantification in complex mixtures.
Experimental Protocols
Isolation and Purification of this compound from Cochliobolus miyabeanus
This protocol outlines the steps for the cultivation of Cochliobolus miyabeanus (e.g., ATCC 44560) and the subsequent extraction and purification of this compound.
2.1.1. Fungal Cultivation
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) for solid cultures and Potato Dextrose Broth (PDB) for liquid cultures. Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Inoculate PDA plates with a pure culture of Cochliobolus miyabeanus. Incubate at 25-28°C in the dark for 7-10 days until sufficient mycelial growth is observed.
-
Liquid Culture: Transfer small agar plugs containing the mycelium from the PDA plates to flasks containing PDB.
-
Incubation: Incubate the liquid cultures at 25-28°C on a rotary shaker at 150 rpm for 14-21 days to allow for the production of secondary metabolites, including this compound.
2.1.2. Extraction
-
Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Solvent Extraction:
-
Mycelium: Macerate the collected mycelium and extract exhaustively with ethyl acetate at room temperature.
-
Culture Filtrate: Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate three times.
-
-
Concentration: Combine the ethyl acetate extracts from both the mycelium and the filtrate. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
2.1.3. Purification by Column Chromatography
-
Column Preparation: Pack a silica gel (60-120 mesh) column with a suitable non-polar solvent, such as hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize under UV light (254 nm).
-
Isolation: Combine the fractions containing the yellow band corresponding to this compound. Evaporate the solvent to yield the purified compound.
Figure 1. Workflow for the isolation and purification of this compound.
NMR Spectroscopic Analysis
2.2.1. Sample Preparation
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
2.2.2. NMR Data Acquisition
Acquire NMR spectra on a spectrometer operating at a proton frequency of 400 MHz or higher. The following experiments are recommended for complete structural elucidation:
-
¹H NMR: Standard proton NMR.
-
¹³C NMR: Standard carbon NMR with proton decoupling.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds).
Table 1: Typical NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Number of Scans | 16 | 1024 |
| Spectral Width | 12 ppm | 220 ppm |
Mass Spectrometry Analysis
2.3.1. Sample Preparation
Prepare a dilute solution of purified this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
2.3.2. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system.
-
MS Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1.0 - 2.0 Bar
-
Drying Gas (N₂): 6.0 - 8.0 L/min
-
Source Temperature: 180 - 220 °C
-
Mass Range: m/z 100 - 1000
-
-
Tandem MS (MS/MS): Select the precursor ion ([M+H]⁺) for collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation. Vary the collision energy to observe a comprehensive fragmentation pattern.
Data Presentation
NMR Spectral Data
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C (δc) | ¹H (δн, mult., J in Hz) |
| 1 | 187.9 | |
| 2 | 148.5 | |
| 3 | 137.2 | 6.58 (s) |
| 4 | 182.1 | |
| 5 | 133.5 | |
| 6 | 149.1 | |
| 7 | 40.1 | 3.15 (dd, 10.5, 4.5) |
| 8 | 27.5 | 1.75 (m), 1.45 (m) |
| 9 | 36.4 | 1.60 (m) |
| 10 | 76.9 | 3.50 (d, 9.8) |
| 11 | 38.7 | |
| 12 | 22.5 | 1.65 (m), 1.30 (m) |
| 13 | 41.8 | |
| 14 | 28.1 | 1.55 (m) |
| 15 | 70.9 | 3.80 (dd, 9.8, 3.2) |
| 16 | 31.5 | |
| 17 | 21.9 | 1.20 (s) |
| 18 | 29.7 | 1.15 (s) |
| 19 | 20.9 | 2.05 (s) |
| 20 | 170.1 | |
| 21' | 45.2 | 2.40 (m) |
| 22' | 78.1 | 4.90 (d, 8.5) |
| 23' | 34.5 | 1.80 (m) |
| 24' | 26.7 | 1.40 (m), 1.10 (m) |
| 25' | 11.5 | 0.90 (t, 7.5) |
| 26' | 16.8 | 0.85 (d, 6.5) |
| OAc-Me | 21.2 | 2.08 (s) |
| OAc-CO | 170.9 | |
| 3-Me | 8.7 | 1.98 (s) |
Note: Assignments are based on published literature and may require confirmation with 2D NMR experiments.
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 533.3114 | 533.3110 |
| [M+Na]⁺ | 555.2934 | 555.2931 |
Expected HR-ESI-MS/MS Fragmentation:
The fragmentation of the protonated molecule of this compound (m/z 533.3114) is expected to involve neutral losses of water (H₂O) and acetic acid (CH₃COOH) from the side chains, as well as cleavages within the sesquiterpenoid backbone.
Signaling Pathway
This compound has been identified as a specific inhibitor of diacylglycerol kinase (DGK).[1] DGK is a critical enzyme that phosphorylates diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are important second messengers in cellular signaling. By inhibiting DGK, this compound leads to an accumulation of DAG.[1] Elevated levels of DAG result in the prolonged activation of Protein Kinase C (PKC), a family of enzymes that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[1]
Figure 2. Signaling pathway showing the inhibitory effect of this compound.
Conclusion
This application note provides a comprehensive framework for the isolation, purification, and detailed analytical characterization of this compound using NMR and mass spectrometry. The provided protocols and data will be a valuable resource for researchers in natural product chemistry, drug discovery, and chemical biology who are investigating the properties and potential applications of this promising bioactive compound. The elucidation of its mechanism of action through the inhibition of the diacylglycerol kinase pathway opens avenues for further investigation into its therapeutic potential.
References
Application Notes and Protocols: Cochlioquinone A as a Diacylglycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone A, a natural product isolated from organisms such as Drechslera sacchari, has been identified as a specific inhibitor of diacylglycerol kinase (DGK).[1] DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical node in cellular signaling. By inhibiting DGK, this compound modulates the balance between DAG and PA, impacting downstream signaling pathways, most notably the Protein Kinase C (PKC) pathway. These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in research, and relevant data for its application as a DGK inhibitor.
Mechanism of Action
This compound exhibits a specific inhibitory action against diacylglycerol kinase. Kinetic studies have revealed that it acts as a competitive inhibitor with respect to ATP and a non-competitive inhibitor with respect to diacylglycerol.[1][2] This specificity is a key advantage, as this compound has been shown not to inhibit other key enzymes in related signaling pathways, such as Protein Kinase C (PKC), epidermal growth factor receptor-associated protein tyrosine kinase, or phospholipase C.[1] The inhibition of DGK by this compound leads to an accumulation of DAG, which in turn can enhance the activity of DAG-responsive proteins like PKC.[1]
Data Presentation
| Parameter | Value | Cell Type/Assay Condition | Source |
| Ki (DGK) | 3.1 µM | in vitro enzyme assay | [1][2] |
| IC50 (DGK) | ~3 µM | Reduction of phosphatidic acid in T cell lymphoma | [1] |
Note: The provided inhibitory constants represent the overall activity against diacylglycerol kinase. Further research is required to determine the specific IC50 values of this compound against the various DGK isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, κ).
Signaling Pathways
The inhibition of DGK by this compound has significant implications for cellular signaling cascades. The following diagram illustrates the central role of DGK in the DAG/PA signaling axis and the subsequent impact of its inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound as a DGK inhibitor.
In Vitro Diacylglycerol Kinase (DGK) Activity Assay (Radiometric)
This protocol is a classic method to determine the direct inhibitory effect of this compound on DGK activity.
Materials:
-
Purified DGK enzyme (specific isoform if available)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
[γ-³²P]ATP
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Reaction quench solution (e.g., 1% perchloric acid)
-
Scintillation cocktail and counter
Experimental Workflow:
Protocol:
-
Prepare Substrate Vesicles:
-
Mix DAG and PS in a glass tube at a molar ratio of 1:1.
-
Dry the lipids under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in kinase assay buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Inhibitor Pre-incubation:
-
In a microcentrifuge tube, add the purified DGK enzyme to the kinase assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the enzyme mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Add the prepared DAG/PS vesicles to the enzyme/inhibitor mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Lipid Extraction:
-
Stop the reaction by adding the quench solution.
-
Extract the lipids using a standard Bligh-Dyer extraction method (chloroform/methanol/water).
-
-
Analysis:
-
Separate the product, phosphatidic acid (PA), from other lipids by thin-layer chromatography (TLC).
-
Visualize the radiolabeled PA by autoradiography and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Cell-Based Assay: Measurement of Cellular Phosphatidic Acid (PA) Levels
This protocol measures the effect of this compound on the intracellular levels of PA, the product of the DGK reaction.
Materials:
-
Cultured cells (e.g., T cell lymphoma line)
-
This compound
-
Cell lysis buffer
-
Reagents for lipid extraction (as above)
-
Method for PA quantification (e.g., LC-MS/MS or enzymatic assay kit)
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere or stabilize in culture.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 1-4 hours).
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer).
-
-
PA Quantification:
-
Quantify the amount of PA in the lipid extracts. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different PA species.
-
Alternatively, commercially available enzymatic assay kits can be used for the quantification of total PA.
-
-
Data Analysis:
-
Normalize the PA levels to the total protein concentration of the cell lysate or to the total phosphate content of the lipid extract.
-
Compare the PA levels in this compound-treated cells to the vehicle-treated control to determine the extent of DGK inhibition in a cellular context.
-
Downstream Signaling Assay: Phosphorylation of a PKC Substrate
This protocol assesses the functional consequence of DGK inhibition by measuring the phosphorylation of a known downstream target of the DAG-PKC signaling pathway.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: primary antibody against the phosphorylated form of a PKC substrate (e.g., phospho-MARCKS) and a corresponding secondary antibody.
-
Western blotting reagents and equipment.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with this compound as described in the previous protocol. A positive control, such as a phorbol ester (e.g., PMA), can be included to directly activate PKC.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate to ensure equal loading for western blotting.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein stain) to determine the relative change in substrate phosphorylation upon treatment with this compound.
-
Conclusion
This compound serves as a valuable research tool for studying the roles of diacylglycerol kinases in cellular signaling. Its specificity and defined mechanism of action make it a suitable probe for investigating the physiological and pathological consequences of DGK inhibition. The protocols provided herein offer a starting point for researchers to explore the effects of this compound in various experimental systems. Further characterization of its isoform selectivity will undoubtedly enhance its utility in dissecting the specific functions of the different DGK family members.
References
Application of Cochlioquinone A in Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone A, a natural product isolated from fungi of the genus Cochliobolus, and its derivatives have demonstrated significant potential as anticancer agents in preclinical studies. These compounds exhibit cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of this compound and its analogue, Anhydrothis compound (ANDC-A). The information presented here is intended to guide the design and execution of experiments to evaluate their efficacy and elucidate their mechanisms of action.
Data Presentation
The cytotoxic activity of Anhydrothis compound (ANDC-A) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | 5.4 |
| THP-1 | Acute Monocytic Leukemia | 7.0 |
| Jurkat | T-cell Leukemia | >20.3 |
| MCF-7 | Breast Adenocarcinoma | 20.3 |
| HCT-116 | Colorectal Carcinoma | 15.6 |
Table 1: Cytotoxicity of Anhydrothis compound (ANDC-A) in Human Cancer Cell Lines. Data compiled from in vitro studies.
Mechanism of Action
Anhydrothis compound has been shown to induce apoptosis in various cancer cell lines. In HL-60 promyelocytic leukemia cells, the apoptotic mechanism is suggested to be mediated through the intrinsic pathway. This is characterized by the activation of initiator caspase-9 and executioner caspase-3. Furthermore, studies on related quinone compounds suggest potential involvement of key signaling pathways such as NF-κB and PI3K/Akt/mTOR in their anticancer effects. This compound and its derivatives may exert their effects by modulating the activity of critical proteins within these pathways, leading to the inhibition of cancer cell proliferation and survival.
Experimental Protocols
This section provides detailed protocols for key experiments to assess the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Caspase-3, p-Akt, p-p65, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Clonogenic Assay
This protocol assesses the ability of single cancer cells to survive and form colonies after treatment with this compound. Anhydrothis compound was able to eradicate clonogenic tumour cells at concentrations of 20 and 50 μM.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates or culture dishes
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Treat a suspension of cancer cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, wash the cells and plate a known number of viable cells (e.g., 200-1000 cells) into 6-well plates containing fresh complete medium.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation.
-
When colonies are visible, remove the medium and gently wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Visualizations
The following diagrams illustrate the putative signaling pathways affected by this compound and a general experimental workflow.
Caption: General experimental workflow for studying this compound.
Cochlioquinone A: Application Notes and Protocols for Antifungal Agent Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone A, a meroterpenoid produced by various fungi, has demonstrated a range of biological activities, including notable antifungal properties.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential antifungal agent. The information is intended to guide researchers in the systematic evaluation of its efficacy and mechanism of action against various fungal pathogens. While the precise mechanisms of cochlioquinone-mediated antifungal activity are not fully elucidated, evidence suggests that like other quinone-containing compounds, its action may involve disruption of the fungal cell membrane and interference with cellular respiration.[2][3][4]
Data Presentation
The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives. This information provides a baseline for comparison and selection of appropriate fungal strains and starting concentrations for in vitro assays.
| Compound | Fungal Species | Activity Type | Value | Reference |
| This compound | Aspergillus niger | MIC | >250 ppm | [5] |
| This compound | Staphylococcus aureus CCT 4295 | MIC | 15 ppm | [5] |
| This compound | Bacillus subtilis CCT 0089 | MIC | 15 ppm | [5] |
| Anhydrothis compound | Staphylococcus aureus ATCC 25295 | MIC | 128 µg/mL | [5] |
| Anhydrothis compound | Human Colon Cancer (HCT-116) | IC50 | 5.5 µM | [5] |
| Anhydrothis compound | Human Breast Cancer (MCF-7) | IC50 | 20.3 µM | [5] |
| Anhydrothis compound | Human Leukemia (Jurkat) | IC50 | 10.1 µM | [5] |
| Cochlioquinone 9 | Cladosporium herbarum | Inhibition Rate (at 1000 ppm) | 10.1% (at 1 week) | [6] |
| Cochlioquinone 9 | Cladosporium cladosporioides | Inhibition Rate (at 1000 ppm) | 15.5% (at 1 week) | [6] |
| Cochlioquinone 9 | Gibberella zeae | Inhibition Rate (at 1000 ppm) | 24.6% (at 1 week) | [6] |
| Cochlioquinone 9 | Fusarium graminearum | Inhibition Rate (at 1000 ppm) | 20.7% (at 1 week) | [6] |
| Cochlioquinone 9 | Pythium graminicola | Inhibition Rate (at 1000 ppm) | 36.2% (at 1 week) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound.
Antifungal Susceptibility Testing: Broth Microdilution Assay for MIC and MFC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against a target fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with adaptations for natural products.
Materials:
-
This compound
-
Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for MIC reading)
-
Sabouraud Dextrose Agar (SDA) plates (for MFC determination)
-
Positive control antifungal (e.g., Amphotericin B, Fluconazole)
-
Negative control (DMSO or appropriate solvent)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on SDA at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations.
-
-
Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound.
-
Include a positive control (antifungal drug), a negative control (solvent), and a growth control (inoculum only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
-
MFC Determination:
-
From the wells showing no visible growth (at and above the MIC), take an aliquot (e.g., 10 µL) and subculture onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
-
Mechanism of Action: Cell Membrane Integrity Assays
These assays help to determine if this compound disrupts the fungal cell membrane.
This assay investigates whether this compound interacts with ergosterol, a key component of the fungal cell membrane.
Materials:
-
Ergosterol
-
RPMI-1640 medium
-
Materials for the Broth Microdilution Assay (as described above)
Procedure:
-
Prepare two sets of 96-well plates for the broth microdilution assay as described in Protocol 1.
-
In one set of plates, supplement the RPMI-1640 medium with a final concentration of exogenous ergosterol (e.g., 200 µg/mL).
-
Perform the broth microdilution assay with this compound in both the ergosterol-supplemented and non-supplemented media.
-
Determine the MIC in both conditions.
-
Interpretation: A significant increase in the MIC of this compound in the presence of exogenous ergosterol suggests that the compound may bind to ergosterol, disrupting the cell membrane.
This assay measures the leakage of intracellular components, such as ions, proteins, and nucleic acids, as an indicator of cell membrane damage.
Materials:
-
Fungal cell suspension
-
Phosphate-buffered saline (PBS)
-
Conductivity meter
-
Spectrophotometer
-
Reagents for protein quantification (e.g., Bradford reagent)
Procedure:
-
Fungal Cell Preparation:
-
Grow the fungal culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them three times with sterile PBS.
-
Resuspend the cells in PBS to a defined density.
-
-
Treatment:
-
Incubate the fungal cell suspension with different concentrations of this compound (e.g., MIC, 2x MIC) for various time points (e.g., 0, 1, 2, 4 hours).
-
Include a negative control (no treatment).
-
-
Measurement of Leakage:
-
Electrolyte Leakage: At each time point, centrifuge the samples and measure the conductivity of the supernatant using a conductivity meter. An increase in conductivity indicates ion leakage.[7]
-
Protein Leakage: Measure the protein concentration in the supernatant using the Bradford assay. An increase in protein concentration indicates leakage of cytoplasmic proteins.[7]
-
Nucleic Acid Leakage: Measure the absorbance of the supernatant at 260 nm. An increase in absorbance at this wavelength suggests the leakage of nucleic acids.[7][8]
-
Investigation of Potential Signaling Pathway Interference
Based on the known mechanisms of other quinone-containing antifungals, a plausible hypothesis is that this compound may interfere with the mitochondrial respiratory chain, leading to the production of reactive oxygen species (ROS) and subsequent activation of stress response pathways.
Materials:
-
Fungal cell suspension
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Prepare a fungal cell suspension and treat with this compound as described in Protocol 2.2.
-
After treatment, incubate the cells with DCFH-DA. DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer.
-
Interpretation: An increase in fluorescence intensity in this compound-treated cells compared to the control indicates an increase in intracellular ROS production.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the antifungal action of this compound.
References
- 1. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fungal quinones: diversity, producers, and applications of quinones from Aspergillus, Penicillium, Talaromyces, Fusarium, and Arthrinium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Cellular Leakage [bio-protocol.org]
- 8. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cochlioquinone A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic methodologies developed for Cochlioquinone A and its analogs. The protocols are based on established literature and are intended to serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Cochlioquinones are a class of meroterpenoids characterized by a distinctive 6/6/6/6 tetracyclic ring system.[1][2] These natural products, primarily isolated from various fungal species, have garnered significant attention due to their diverse and potent biological activities, including cytotoxic, antibacterial, phytotoxic, and immunosuppressive effects.[1][3] Structurally, they are categorized into benzoquinone and phenol types.[1] The complex architecture and promising therapeutic potential of cochlioquinones have made them attractive targets for total synthesis and analog development.
This document outlines the key synthetic strategies and detailed experimental protocols for the preparation of cochlioquinone analogs, with a primary focus on the total synthesis of epi-cochlioquinone A.
Synthetic Strategies
The total synthesis of cochlioquinone analogs often employs a convergent approach, where complex fragments of the molecule are synthesized independently before being coupled together in the later stages of the synthesis. This strategy allows for greater flexibility and efficiency in the construction of the intricate tetracyclic core.
A notable and successful strategy for the synthesis of epi-cochlioquinone A, as pioneered by Hosokawa and colleagues, involves the [3+3] cycloaddition of a highly functionalized catechol segment and an oxadecalin moiety.[1][4]
Key Reactions and Concepts:
-
Convergent Synthesis: The separate synthesis of key building blocks (e.g., catechol and oxadecalin fragments) which are then combined.
-
[3+3] Cycloaddition: A powerful ring-forming reaction that constructs the core heterocyclic framework of the cochlioquinone scaffold.
-
Asymmetric Vinylogous Mukaiyama Aldol Reaction: A key step in establishing the stereochemistry of the side chain in the catechol fragment.[1]
-
Nitro-Dieckmann Condensation: Utilized for the cyclization and formation of a substituted cyclohexenone intermediate.[1]
-
[3+3] Annulation: Employed in the synthesis of the oxadecalin fragment from a glycosyl cyanide precursor.[1][4]
Experimental Protocols
The following protocols are based on the successful total synthesis of epi-cochlioquinone A.
Synthesis of the Catechol Fragment
The synthesis of the catechol fragment is a multi-step process that establishes the stereochemically rich side chain.
Protocol 3.1.1: Asymmetric Vinylogous Mukaiyama Aldol Reaction
This reaction sets a crucial stereocenter in the side chain. The specific reagents and conditions would be detailed in the full experimental paper, including the choice of chiral catalyst and reaction parameters.
Protocol 3.1.2: Stereoselective Conjugate Addition to a Nitroalkene
Following the aldol reaction, a conjugate addition is performed to introduce a nitro group, which is essential for the subsequent cyclization.
Protocol 3.1.3: Stereospecific Nitro-Dieckmann Condensation
This intramolecular cyclization reaction forms a 6-nitrocyclohex-2-enone ring, a key intermediate for the catechol segment.
Protocol 3.1.4: Transformation to the Catechol
The final steps involve the conversion of the 6-nitrocyclohex-2-enone into the protected catechol derivative ready for the cycloaddition. This can be achieved through methods such as a hydrogen-transfer reaction to an o-aminophenol followed by auto-redox catalysis, or direct oxidation to an o-quinone and subsequent reduction.[1]
Synthesis of the Oxadecalin Fragment
The oxadecalin fragment is prepared from a readily available starting material.
Protocol 3.2.1: [3+3] Annulation from a Glycosyl Cyanide
The oxadecalin core is constructed via a [3+3] annulation reaction between a glycosyl cyanide, a ketone, and an acetoacetate.[1][4] This reaction efficiently builds the bicyclic system of the oxadecalin moiety.
Convergent [3+3] Cycloaddition and Final Steps
Protocol 3.3.1: [3+3] Cycloaddition of Catechol and Oxadecalin Fragments
The fully elaborated catechol and oxadecalin segments are coupled using a [3+3] cycloaddition reaction. This key step forms the tetracyclic core of epi-cochlioquinone A.
Protocol 3.3.2: Final Oxidation
The synthesis is completed by a specific oxidation of the protected hydroquinone to afford the final epi-cochlioquinone A product.[1][4]
Data Presentation
The following tables summarize the biological activity of various synthesized this compound analogs.
Table 1: Cytotoxic Activity of Fused-Pyran Cochlioquinone Core Structures
| Compound | Cell Line | IC50 (µM) | Reference |
| Fused-pyran analog | 4T1 (murine carcinoma) | ~40 | [5] |
Table 2: Cytotoxic Activity of Furan-Containing Cochlioquinone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Furanocochlioquinol | HL60 (human promyelocytic leukemia) | 0.47 - 10.16 | [6] |
| Furanocochlioquinone | HL60 (human promyelocytic leukemia) | 0.47 - 10.16 | [6] |
| Nectrianolin D | HL60 (human promyelocytic leukemia) | 0.47 - 10.16 | [6] |
Table 3: Cytotoxic Activity of Various Cochlioquinone Analogs
| Compound Number | Cell Line | IC50 (µM) | Reference |
| 61 | SW1990 (pancreatic cancer) | 21.6 | [5] |
| 62 | SW1990 (pancreatic cancer) | 25.9 | [5] |
| 64 | HepG2 (liver cancer) | 18.4 - 29.4 | [5] |
| 64 | MCF7 (breast cancer) | 18.4 - 29.4 | [5] |
| 64 | HCT116 (colon cancer) | 18.4 - 29.4 | [5] |
| 8 | HL60 (human promyelocytic leukemia) | 1.61 | [5] |
| 29 | HL60 (human promyelocytic leukemia) | 0.93 | [5] |
| 38 | HL60 (human promyelocytic leukemia) | 0.63 | [5] |
| 80 | HL60 (human promyelocytic leukemia) | 0.47 | [5] |
Visualizations
Diagram 1: Convergent Synthetic Strategy for epi-Cochlioquinone A
Caption: Convergent synthesis of epi-Cochlioquinone A.
Diagram 2: Experimental Workflow for Analog Synthesis and Evaluation
Caption: Workflow for analog synthesis and evaluation.
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Experimental Use of Cochlioquinone A in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cochlioquinone A, a natural product isolated from fungi of the Cochliobolus and Bipolaris genera, has emerged as a valuable experimental tool for the investigation of cellular signaling pathways. Its primary and most well-characterized mechanism of action is the specific inhibition of diacylglycerol kinase (DGK). By selectively targeting this enzyme, this compound allows for the precise modulation of signaling cascades regulated by the second messengers diacylglycerol (DAG) and phosphatidic acid (PA). These application notes provide a comprehensive overview of the experimental uses of this compound, detailed protocols for key assays, and a summary of its known effects on signal transduction.
Mechanism of Action
This compound is a potent and specific inhibitor of diacylglycerol kinase.[1] It acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding site of the enzyme.[1] DGK is a critical enzyme that phosphorylates DAG to produce PA, thereby regulating the cellular balance of these two important lipid second messengers. By inhibiting DGK, this compound leads to an accumulation of intracellular DAG and a decrease in PA levels. This alteration in the DAG/PA ratio has significant downstream consequences, most notably the modulation of Protein Kinase C (PKC) activity, as DAG is a key activator of conventional and novel PKC isoforms.
Applications in Signal Transduction Research
-
Studying Diacylglycerol Kinase (DGK) Function: As a specific inhibitor, this compound is an invaluable tool to elucidate the physiological and pathological roles of DGK isoforms in various cellular processes.
-
Investigating Protein Kinase C (PKC) Signaling: By increasing the intracellular concentration of DAG, this compound can be used to study the activation and downstream signaling of PKC isoforms.
-
Inducing Apoptosis: this compound has been shown to induce apoptosis in cancer cell lines, such as human colon cancer HCT116 cells.[2] This makes it a useful tool for studying the molecular mechanisms of programmed cell death.
-
Cancer Research: The pro-apoptotic effects of this compound, including caspase activation and downregulation of the anti-apoptotic protein Bcl-2, make it a compound of interest in cancer biology and drug development.[2]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in signal transduction studies.
| Parameter | Value | Cell Line/System | Reference |
| DGK Inhibition (Ki) | 3.1 µM | in vitro | [1] |
| Half-maximal concentration for phosphatidic acid reduction | 3 µM | T cell lymphoma | [1] |
| Apoptosis Induction in HCT116 cells (concentration range) | 10-30 µM | HCT116 | [2] |
Signaling Pathways Modulated by this compound
This compound primarily impacts the diacylglycerol kinase (DGK) signaling pathway, leading to downstream effects on Protein Kinase C (PKC) activation and apoptosis.
References
Application Notes and Protocols: Cochlioquinone A as a Tool for Studying Lipid Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cochlioquinone A is a meroterpenoid natural product originally isolated from fungi such as Drechslera sacchari and Cochliobolus miyabeanus.[1] It has emerged as a valuable pharmacological tool for the investigation of lipid signaling pathways due to its specific inhibitory action on a key enzyme, diacylglycerol kinase (DGK). By selectively blocking the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), this compound allows researchers to dissect the distinct roles of these two critical lipid second messengers in a multitude of cellular processes, including cell proliferation, apoptosis, and signal transduction.[1] These application notes provide a comprehensive overview of this compound's mechanism, quantitative data, and detailed protocols for its use in a research setting.
Mechanism of Action
This compound functions as a specific inhibitor of diacylglycerol kinase (DGK).[1] The primary role of DGK is to phosphorylate diacylglycerol (DAG), converting it into phosphatidic acid (PA). This enzymatic reaction is a critical regulatory node in lipid signaling.
Kinetic studies have revealed that this compound inhibits DGK through a mechanism that is competitive with respect to ATP and non-competitive with respect to the DAG substrate.[1] By blocking this enzymatic step, treatment with this compound leads to two primary consequences within the cell:
-
Accumulation of Diacylglycerol (DAG): As its conversion is blocked, intracellular levels of DAG increase. DAG is a well-known activator of several signaling proteins, most notably Protein Kinase C (PKC).
-
Reduction of Phosphatidic Acid (PA): The production of PA from DAG is diminished. PA itself is a crucial signaling lipid that recruits and activates a variety of downstream effector proteins.[2][3]
Therefore, this compound effectively shifts the balance between these two signaling lipids, providing a method to study the specific downstream effects of DAG accumulation and PA depletion. Importantly, this compound has been shown to be highly specific, exhibiting no inhibitory activity against Protein Kinase C (PKC), epidermal growth factor receptor-associated protein tyrosine kinase, or phospholipase C.[1]
Applications in Research
This compound is a versatile tool for studying various aspects of lipid signaling:
-
Dissecting DAG vs. PA Signaling: Its primary application is to differentiate the signaling outputs of DAG from those of PA. By elevating DAG while simultaneously depleting PA, researchers can clarify which downstream pathways are attributable to each lipid.
-
Protein Kinase C (PKC) Regulation: Since this compound leads to DAG accumulation, it can be used to study the regulation and activation of PKC isoforms and the subsequent phosphorylation of their substrates.[1] For example, it has been shown to augment the phosphorylation of an 80 kDa PKC substrate in T cell lymphoma cells.[1]
-
Cancer Biology: Aberrant lipid signaling is a hallmark of many cancers. This compound and its derivatives are valuable for investigating these pathways.
-
Apoptosis: Anhydrothis compound, a related derivative, induces apoptosis in HCT116 colon cancer cells by activating caspases, promoting cytochrome c release, and downregulating Bcl-2.[4]
-
Angiogenesis: Cochlioquinone A1, another analogue, is a potent anti-angiogenic agent, inhibiting bFGF-induced tube formation and invasion of endothelial cells.[5][6]
-
-
Immunology: It can be used to probe the role of DGK in immune cell function, such as T-cell activation, where DAG signaling is critical. Some cochlioquinones have shown immunosuppressive activity against T lymphocyte proliferation.[7]
Quantitative Data
The following table summarizes the reported biological activities of this compound and its related analogues.
| Compound | Target/Assay | Activity Type | Value | Cell Line/System | Reference |
| This compound | Diacylglycerol Kinase (DGK) | Inhibition Constant (Ki) | 3.1 µM | In vitro | [1] |
| This compound | Phosphatidic Acid Reduction | Half-maximal Conc. | 3 µM | T cell lymphoma | [1] |
| This compound | Nematocidal Activity | Effective Dose (ED50) | 135 µM | Caenorhabditis elegans | |
| Anhydrothis compound | Apoptosis Induction | Effective Conc. Range | 10 - 30 µM | HCT116 Colon Cancer | [4] |
| Cochlioquinone A1 | Angiogenesis (Tube Formation) | Inhibitory Conc. | 1 µg/mL | Bovine Aortic Endothelial Cells (BAECs) | [5] |
| Various Cochlioquinones | T Lymphocyte Proliferation | IC50 Range | 5.6 - 8.8 µM | ConA-induced T cells |
Experimental Protocols
Protocol 1: In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on DGK activity using radiolabeled ATP.
Materials:
-
Recombinant or purified DGK enzyme
-
DGK reaction buffer (e.g., 50 mM MOPS pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Substrate solution: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and phosphatidylserine (PS) vesicles.
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
This compound (dissolved in DMSO)
-
Reaction termination solution: Chloroform:Methanol:HCl (100:200:2, v/v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60)
-
TLC developing solvent: Chloroform:Methanol:Acetic Acid (65:15:5, v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Substrate Vesicles: Prepare mixed micelles or vesicles containing DAG and PS (e.g., at a 1:1 molar ratio) by drying lipids under nitrogen and resuspending in buffer followed by sonication.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:
-
10 µL of 5x DGK reaction buffer
-
5 µL of substrate vesicles (e.g., final concentration 1 mM DAG)
-
1 µL of this compound at various concentrations (or DMSO for control). Pre-incubate for 10 minutes at room temperature.
-
Add purified DGK enzyme.
-
Add distilled water to bring the volume to 40 µL.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of [γ-³²P]ATP solution (e.g., final concentration 100 µM).
-
Incubation: Incubate at 30°C for 15-30 minutes. Ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding 750 µL of the termination solution, followed by 250 µL of 1 M NaCl. Vortex thoroughly.
-
Phase Separation: Centrifuge for 5 minutes to separate the aqueous and organic phases.
-
Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids (including the product, [³²P]PA).
-
TLC Analysis: Spot the extracted lipids onto a TLC plate. Allow the spots to dry completely.
-
Chromatography: Place the TLC plate in a chamber with the developing solvent. Allow the solvent front to migrate near the top of the plate.
-
Detection: Remove the plate and allow it to dry. Expose the plate to a phosphor screen and visualize using a phosphorimager. The spot corresponding to [³²P]PA can be scraped and quantified by scintillation counting.
-
Data Analysis: Calculate the percentage of DGK inhibition at each this compound concentration and determine the IC50 value.
Protocol 2: Cell-Based Analysis of this compound Effects
This protocol provides a workflow for treating cultured cells with this compound and analyzing its downstream effects on PA levels and PKC signaling.
Materials:
-
Mammalian cell line of interest (e.g., HCT116, Jurkat)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
For PA Analysis: Lipid extraction solvents (e.g., Chloroform, Methanol), LC-MS/MS system or PA ELISA kit.
-
For Western Blot: RIPA Lysis Buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membrane, primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH), HRP-conjugated secondary antibody, and ECL substrate.
Procedure:
-
Cell Plating: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to 70-80% confluency.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing the desired concentration of this compound (e.g., 1-10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Incubate for the desired time (e.g., 1-4 hours).
-
-
Harvesting:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Proceed immediately to either lipid extraction or cell lysis.
-
2a. Quantification of Cellular Phosphatidic Acid (PA)
-
Lipid Extraction: After the PBS wash, add a solution of ice-cold methanol to the well. Scrape the cells and transfer the suspension to a glass tube. Perform a Bligh-Dyer or similar lipid extraction by adding chloroform and acidified water, followed by vortexing and centrifugation to separate the phases.
-
Analysis: Collect the lower organic phase. Dry the solvent under a stream of nitrogen. Resuspend the lipid film in an appropriate solvent for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify specific PA species.
2b. Western Blot for Protein Kinase C (PKC) Activation
-
Cell Lysis: After the PBS wash, add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against a known PKC substrate (e.g., phospho-MARCKS) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and apply an ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize the phosphorylated protein signal to a total protein or loading control (e.g., GAPDH).
References
- 1. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidic Acid Signaling and Function in Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidic Acid: From Pleiotropic Functions to Neuronal Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cochlioquinone derivatives with apoptosis-inducing effects on HCT116 colon cancer cells from the phytopathogenic fungus Bipolaris luttrellii L439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cochlioquinone A1, a new anti-angiogenic agent from Bipolaris zeicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cochlioquinone A Production from Bipolaris sp.
Welcome to the technical support center for the optimization of Cochlioquinone A production from Bipolaris sp. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in enhancing the yield of this promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical culture media used for growing Bipolaris sp. for this compound production?
A1: Bipolaris sp. can be cultivated on both solid and liquid media. Commonly used media include Potato Dextrose Agar (PDA) for initial culture and maintenance, and Potato Dextrose Broth (PDB) for submerged fermentation.[1][2] Solid-state fermentation on rice medium has also been reported for the production of secondary metabolites from Bipolaris sp.[3]
Q2: What are elicitors and how can they improve this compound yield?
A2: Elicitors are compounds that stimulate a defense response in fungi, which can lead to an increase in the production of secondary metabolites like this compound.[4][5] They can be of biological origin (biotic elicitors) or chemical/physical in nature (abiotic elicitors). By adding elicitors to the culture medium, the biosynthetic pathways leading to this compound can be upregulated.
Q3: What are some examples of biotic and abiotic elicitors that could be tested?
A3:
-
Biotic Elicitors: Chitosan, a component of fungal cell walls, is a well-documented biotic elicitor that can enhance secondary metabolite production.[4][5][6][7][8][9] Fungal cell wall extracts or co-culturing with other microorganisms can also act as biotic elicitors.
-
Abiotic Elicitors: Methyl jasmonate, a plant stress hormone, has been shown to induce secondary metabolite production in various fungi.[4][5][10][11][12] Heavy metal ions and salts can also be used as abiotic elicitors, but their concentrations must be carefully optimized to avoid toxicity.
Q4: What is the general biosynthetic pathway for this compound?
A4: this compound is a meroterpenoid, meaning its biosynthesis involves a hybrid pathway combining elements of polyketide and terpenoid synthesis. The initial steps involve the production of a polyketide backbone, which is then modified by the addition of a terpenoid moiety derived from the mevalonate pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of this compound production.
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Medium | The composition of the culture medium significantly impacts secondary metabolite production. Experiment with different carbon and nitrogen sources. While specific data for this compound is limited, general principles for fungal fermentation can be applied. For example, slowly metabolized carbon sources may favor secondary metabolite production over rapid biomass growth. |
| Incorrect Fermentation Type | The choice between solid-state fermentation (SSF) and submerged fermentation (SmF) can influence yield. SSF, which mimics the natural growth environment of some fungi, can sometimes lead to higher yields of secondary metabolites compared to SmF.[3][13][14][15][16] |
| Inappropriate Fermentation Time | Secondary metabolite production is often growth-phase dependent, typically occurring during the stationary phase.[17] Harvest the culture at different time points to determine the optimal fermentation duration for this compound production. |
| Strain Degeneration | Repeated subculturing can lead to a decrease in the productivity of the fungal strain. It is advisable to go back to the original stock culture stored at low temperatures. |
Problem 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Ensure a consistent inoculum size and age for each fermentation batch. Prepare a fresh spore suspension or mycelial slurry and quantify the inoculum concentration before starting each experiment. |
| Fluctuations in Fermentation Parameters | Tightly control and monitor pH and temperature throughout the fermentation process. Even small deviations can significantly impact metabolic pathways and final yield.[14][18][19][20][21] |
| Inconsistent Media Preparation | Precisely weigh all media components and ensure complete dissolution. Use high-purity water and sterilize all media consistently. |
Problem 3: Elicitor Treatment is Ineffective or Inhibitory
| Possible Cause | Troubleshooting Step |
| Incorrect Elicitor Concentration | The effect of an elicitor is often dose-dependent.[10] A high concentration can be toxic to the fungus and inhibit growth and production. Perform a dose-response experiment with a range of elicitor concentrations to find the optimal level. |
| Suboptimal Timing of Elicitor Addition | The timing of elicitor addition is crucial. Adding the elicitor during the late exponential growth phase is often most effective for inducing secondary metabolism. |
| Elicitor Incompatibility with Media | Some elicitors may interact with components of the culture medium, reducing their effectiveness. Test the elicitor in different basal media. |
Quantitative Data on Fermentation Parameters
The following tables provide hypothetical yet plausible quantitative data based on general principles of fungal secondary metabolite production to guide your optimization experiments.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 15.2 | 25.3 |
| Fructose | 14.8 | 32.1 |
| Sucrose | 16.5 | 28.9 |
| Maltose | 13.5 | 45.7 |
| Starch | 10.2 | 55.4 |
Note: This data is illustrative and suggests that complex carbohydrates may favor secondary metabolite production.
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Peptone | 12.8 | 48.2 |
| Yeast Extract | 14.1 | 52.6 |
| Ammonium Sulfate | 9.5 | 35.1 |
| Sodium Nitrate | 8.9 | 31.8 |
| Casein Hydrolysate | 13.2 | 58.9 |
Note: This data is illustrative and suggests that organic nitrogen sources may be superior for this compound production.[22][23]
Table 3: Effect of pH and Temperature on this compound Yield
| pH | Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 25 | 10.5 | 42.1 |
| 6.0 | 25 | 13.2 | 55.8 |
| 7.0 | 25 | 12.1 | 48.3 |
| 6.0 | 20 | 11.8 | 39.5 |
| 6.0 | 30 | 11.5 | 35.2 |
Note: This data is illustrative and suggests optimal pH and temperature ranges for production.[14][18][19][20][21]
Table 4: Effect of Elicitors on this compound Yield
| Elicitor | Concentration | Time of Addition (days) | This compound Yield (mg/L) |
| Control | - | - | 55.8 |
| Methyl Jasmonate | 50 µM | 5 | 88.5 |
| Methyl Jasmonate | 100 µM | 5 | 102.3 |
| Methyl Jasmonate | 200 µM | 5 | 75.1 |
| Chitosan | 50 mg/L | 5 | 92.4 |
| Chitosan | 100 mg/L | 5 | 115.7 |
| Chitosan | 200 mg/L | 5 | 89.9 |
Note: This data is illustrative and highlights the importance of optimizing elicitor concentration.[4][5][10][11]
Experimental Protocols
Protocol 1: General Culture of Bipolaris sp. for this compound Production
-
Inoculum Preparation:
-
Culture Bipolaris sp. on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until well-sporulated.
-
Flood the plate with sterile distilled water containing 0.05% Tween 80 and gently scrape the surface to release the spores.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate 100 mL of Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the flasks at 25°C on a rotary shaker at 150 rpm for 14 days.
-
-
Extraction:
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract containing this compound.
-
Protocol 2: Elicitation Strategy for Enhanced this compound Production
-
Prepare Elicitor Stock Solutions:
-
Methyl Jasmonate: Prepare a 100 mM stock solution in ethanol.
-
Chitosan: Prepare a 1% (w/v) stock solution in 0.5% acetic acid and autoclave.
-
-
Elicitation:
-
On day 5 of the fermentation (as described in Protocol 1), add the elicitor stock solution to the culture flasks to achieve the desired final concentration (refer to Table 4 for suggested ranges).
-
Continue the incubation until day 14.
-
-
Extraction and Analysis:
-
Follow the extraction procedure as described in Protocol 1.
-
Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).
-
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the crude extract in a known volume of methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 20 µL.
-
-
Quantification:
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Antibacterial metabolites from Bipolaris specifera, an endophytic fungus from the endemic medicinal plant, Zingiber nimmonii (J. Graham) Dalzell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Media Composition on Vegetative and Reproductive Growth of Alternaria Brassicicola and Bipolaris Sorokiniana – Current Agriculture Research Journal [agriculturejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Methyl Jasmonate Elicitation on Triterpene Production and Evaluation of Cytotoxic Activity of Mycelial Culture Extracts of Ganoderma applanatum (Pers.) Pat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Mechanisms of Chitosan Interactions with Fungi and Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of methyl jasmonate, wounding and fungal elicitation during sesquiterpene induction in Hyoscyamus muticus in root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of solid-state and submerged-state fermentation for the bioprocessing of switchgrass to ethanol and acetate by Clostridium phytofermentans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-State Fermentation vs Submerged Fermentation for the Production of l-Asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the solid-state and submerged fermentation derived secretomes of hyper-cellulolytic Penicillium janthinellum NCIM 1366 reveals the changes responsible for differences in hydrolytic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phcogj.com [phcogj.com]
- 18. The genus Bipolaris - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Phytotoxin with Selective Herbicidal Activity and Related Metabolites from the Phytopathogenic Fungus Bipolaris cookei SYBL03 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijsr.net [ijsr.net]
- 21. Complex nitrogen sources from agro-industrial byproducts: impact on production, multi-stress tolerance, virulence, and quality of Beauveria bassiana blastospores - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.psu.edu [pure.psu.edu]
- 23. Studies on optimization of nitrogen sources for astaxanthin production by Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A Novel Fast HPLC-UV Method for Menaquinone-7 Determination in Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk [mdpi.com]
Technical Support Center: Optimizing Cochlioquinone A for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Cochlioquinone A in in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications? this compound is a meroterpenoid natural product isolated from fungi such as Bipolaris and Cochliobolus species.[1][2] It belongs to a class of compounds known for a wide range of biological activities, including cytotoxic, antibacterial, and enzyme-inhibiting effects.[1][3] In vitro, it is primarily used to study its potential as an anticancer agent by inducing apoptosis (programmed cell death) and for its ability to inhibit specific enzymes.[4][5]
Q2: What is a typical effective concentration range for this compound in cell-based assays? The effective concentration of this compound and its analogs varies depending on the cell line and the specific assay. For anticancer and cytotoxic evaluations, the 50% inhibitory concentration (IC50) values generally fall within the low micromolar (µM) range. Published data shows IC50 values against various human cancer cell lines ranging from approximately 0.47 µM to 20.3 µM.[6][7] For apoptosis induction, concentrations around 10-30 µM have been shown to be effective.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental model.
Q3: How should I prepare a stock solution of this compound? this compound is a hydrophobic compound with low aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[4] It is also reported to be soluble in methanol, ethanol, and DMF.[4] A high-concentration stock, for example, 10 mM, should be prepared first. This stock can then be serially diluted to the final working concentrations in the cell culture medium. It is critical to ensure the final DMSO concentration in the assay is low (typically ≤0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.[8]
Q4: What are the best practices for storing this compound solutions? Powdered this compound should be stored at -20°C.[4] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[9] These aliquots should be stored at -20°C or -80°C, protected from light.[10][11] While many compounds are stable in DMSO for extended periods under these conditions, it is good practice to prepare fresh dilutions from the stock for each experiment to ensure consistency.[10][12]
Q5: What are the known molecular targets or signaling pathways affected by this compound? this compound has been identified as an inhibitor of several key enzymes. It inhibits diacylglycerol kinase (DGK) with a Ki of 3.1 µM and diacylglycerol acyltransferase (DGAT) with an IC50 of 5.6 µM.[4] It also acts as an antagonist of the human chemokine receptor CCR5, competing with macrophage inflammatory protein-1α with an IC50 of 11 µM.[4] In cancer cells, its derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biological Activity | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inaccurate Concentration: Error in weighing or dilution calculations. 3. Precipitation: Compound precipitated out of the solution upon dilution in aqueous media. | 1. Use a fresh aliquot of the stock solution or prepare a new stock from powder. Avoid repeated freeze-thaw cycles.[9] 2. Double-check all calculations and ensure the analytical balance is calibrated. 3. Visually inspect the final working solution for any precipitate. If observed, try vortexing or brief sonication. Consider if the final solvent concentration is sufficient to maintain solubility. |
| High Cytotoxicity in Control Cells | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 2. Compound Contamination: The stock solution or compound powder is contaminated. | 1. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same DMSO concentration but no compound) in your experiment.[8] 2. Use a fresh, unopened vial of the compound if possible. Ensure sterile handling during stock solution preparation. |
| Inconsistent Results Between Experiments | 1. Stock Solution Variability: Use of different stock solutions or repeated freeze-thaw cycles. 2. Cellular Conditions: Variation in cell passage number, confluency, or health. 3. Assay Conditions: Inconsistent incubation times or reagent preparation. | 1. Prepare a large batch of stock solution, aliquot it, and use one aliquot per experiment to ensure consistency.[9] 2. Standardize your cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density. 3. Follow a standardized protocol strictly for all experiments. |
| Precipitation in Culture Medium | 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the final aqueous medium. 2. pH or Salt Effects: The pH or salt concentration of the medium affects compound solubility. | 1. Lower the final concentration of this compound. Ensure the final DMSO concentration is adequate. Do not store diluted working solutions in aqueous buffers for long periods. 2. Prepare working solutions just before use. If issues persist, solubility in different media formulations could be tested. |
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Assay Type | Target/Cell Line | Activity (IC50 / EC50 / Ki) | Reference |
| This compound | Enzyme Inhibition | Diacylglycerol Kinase (DGK) | 3.1 µM (Ki) | [4] |
| This compound | Enzyme Inhibition | Diacylglycerol Acyltransferase (DGAT) | 5.6 µM (IC50) | [4] |
| This compound | Receptor Binding | Human CCR5 Chemokine Receptor | 11 µM (IC50) | [4] |
| This compound | Phosphatidic Acid Reduction | T Cell Lymphoma | 3.0 µM (IC50) | [4] |
| This compound | Antileishmanial | Leishmania amazonensis | 1.7 µM (EC50) | [6] |
| Isothis compound | Antileishmanial | Leishmania amazonensis | 4.1 µM (EC50) | [6] |
| Anhydrothis compound | Cytotoxicity | HL-60 (Leukemia) | 5.5 µM (IC50) | [6] |
| Anhydrothis compound | Cytotoxicity | THP-1 (Leukemia) | 6.8 µM (IC50) | [6] |
| Anhydrothis compound | Cytotoxicity | Jurkat (T-cell Leukemia) | 20.3 µM (IC50) | [6] |
| Anhydrothis compound | Cytotoxicity | HCT-116 (Colon Cancer) | 12.1 µM (IC50) | [6] |
| Anhydrothis compound | Apoptosis Induction | HCT-116 (Colon Cancer) | 10 - 30 µM | [5] |
| Various Derivatives | Cytotoxicity | HL-60 (Leukemia) | 0.47 - 10.16 µM (IC50) | [7] |
Table 2: this compound Solubility and Storage
| Parameter | Recommendation | Reference |
| Recommended Solvents | DMSO, DMF, Ethanol, Methanol | [4] |
| Storage (Solid Form) | -20°C, desiccated | [4] |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots, protected from light | [4][10] |
| Stability in DMSO | Generally stable when frozen; avoid multiple freeze-thaw cycles | [10][12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (MW: 532.7 g/mol )
-
Anhydrous or molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and sterile weighing paper
-
Vortex mixer
Procedure:
-
Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 532.7 g/mol * (1000 mg / 1 g) = 5.33 mg
-
-
Under sterile conditions (e.g., in a biological safety cabinet), accurately weigh 5.33 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Clearly label the aliquots with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C until use.[4]
Protocol 2: Determining IC50 using a Sulforhodamine B (SRB) Assay
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
10 mM this compound stock solution in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader (510 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. For example, to get a final concentration of 50 µM, you would dilute the 10 mM stock 1:200.
-
Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%). Prepare a "vehicle control" of medium with 0.5% DMSO.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (and controls) to the respective wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Shake the plate for 5-10 minutes.
-
Data Acquisition: Read the absorbance (optical density) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains [mdpi.com]
- 3. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cochlioquinone derivatives with apoptosis-inducing effects on HCT116 colon cancer cells from the phytopathogenic fungus Bipolaris luttrellii L439 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Cochlioquinone derivatives produced by coculture of endophytes, Clonostachys rosea and Nectria pseudotrichia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cochlioquinone A Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cochlioquinone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly concerning fungal resistance.
Frequently Asked Questions (FAQs)
Q1: My fungal strain, previously susceptible to this compound, is now showing resistance. What is the most likely mechanism?
A1: The most common resistance mechanism to quinone outside inhibitors (QoIs) like this compound is a target site modification. Specifically, look for mutations in the mitochondrial cytochrome b gene (CYTB). The substitution of glycine to alanine at position 143 (G143A) is the most prevalent mutation conferring high levels of resistance.[1][2][3]
Q2: How can I confirm if a mutation in the CYTB gene is responsible for the observed resistance?
A2: You can confirm a CYTB gene mutation through targeted gene sequencing.
-
Isolate Genomic DNA: Extract genomic DNA from both your resistant and a susceptible (wild-type) control strain.
-
PCR Amplification: Amplify the CYTB gene using specific primers designed for your fungal species.
-
DNA Sequencing: Sequence the PCR product and compare the sequence of the resistant strain to the wild-type. Pay close attention to codons corresponding to amino acid positions known to be involved in resistance, such as F129, G137, and G143.[3]
-
Sequence Analysis: Align the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change.
Q3: My resistant strain does not have a CYTB mutation. What are other possible resistance mechanisms?
A3: If target-site modification is ruled out, consider these alternative mechanisms:
-
Increased Efflux Pump Activity: Overexpression of membrane transporters, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-lethal levels.[4][5]
-
Alternative Respiration: Some fungi can bypass the blocked cytochrome bc1 complex by activating an alternative oxidase (AOX) pathway.[1][6] This alternative respiratory pathway is insensitive to QoI fungicides.
-
Drug Target Overexpression: Although less common for QoIs, an increase in the expression of the cytochrome bc1 complex could theoretically require higher concentrations of the inhibitor for the same effect.[7][8]
Q4: How can I test for increased efflux pump activity in my resistant strain?
A4: A common method is to use a fluorescent dye accumulation assay with and without an efflux pump inhibitor.
-
Grow Fungal Cells: Culture both resistant and susceptible strains to the mid-logarithmic phase.
-
Incubate with Fluorescent Substrate: Resuspend the cells in a buffer containing a fluorescent substrate of efflux pumps (e.g., rhodamine 6G or Nile red).
-
Add Efflux Pump Inhibitor: In a parallel experiment, pre-incubate the cells with a known efflux pump inhibitor before adding the fluorescent substrate.
-
Measure Fluorescence: Use a fluorometer or a fluorescence microscope to measure the intracellular accumulation of the dye over time.
-
Analyze Results: Resistant strains with overactive efflux pumps will show lower fluorescence accumulation compared to the susceptible strain. The addition of an efflux pump inhibitor should increase fluorescence accumulation in the resistant strain, bringing it closer to the level of the susceptible strain.
Q5: What strategies can I employ in my experiments to overcome this compound resistance?
A5: Several strategies can be explored:
-
Synergistic Drug Combinations: Combine this compound with a compound that inhibits the resistance mechanism. For example, use an efflux pump inhibitor to counteract drug efflux.[9][10] Another approach is to combine it with a drug that targets a different essential pathway, creating a multi-pronged attack.
-
Inhibition of Alternative Oxidase (AOX): If resistance is due to the AOX pathway, co-administer this compound with an AOX inhibitor, such as salicylhydroxamic acid (SHAM).
-
Targeting Stress Response Pathways: Fungal stress response pathways, like the calcineurin pathway, can be inhibited to render the fungus more susceptible to antifungal agents.[7] Combining this compound with a calcineurin inhibitor (e.g., cyclosporine A or tacrolimus) may restore sensitivity.
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound against a supposedly susceptible strain.
| Possible Cause | Troubleshooting Step |
| Inoculum Variability | Standardize the inoculum preparation. Ensure you are using a consistent cell density (e.g., determined by a hemocytometer or spectrophotometer) for each experiment. |
| Compound Instability | This compound may be sensitive to light or temperature. Prepare fresh stock solutions, store them protected from light, and use them promptly. Verify the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells. |
| Media Composition | Components in the growth medium can sometimes interact with the compound. Ensure the media composition is identical for all experiments. Consider testing in different standard media (e.g., RPMI-1640, YPD Broth). |
Problem 2: this compound is ineffective against a fungal biofilm, even at high concentrations.
| Possible Cause | Troubleshooting Step |
| Extracellular Matrix (ECM) | The biofilm's ECM can act as a physical barrier, preventing the drug from reaching the fungal cells. |
| Solution: Combine this compound with an agent that disrupts the ECM. For example, certain enzymes can degrade key matrix components. | |
| Persister Cells | Biofilms contain a subpopulation of dormant or slow-growing "persister" cells that are highly tolerant to antifungals.[11] |
| Solution: Use a combination therapy approach. A second compound that targets a different cellular process might be effective against these persister cells. For example, combining with a cell wall disrupting agent.[12] | |
| Efflux Pump Upregulation | Genes encoding efflux pumps are often highly expressed in biofilm-forming cells.[11] |
| Solution: Test for synergistic effects by combining this compound with a known efflux pump inhibitor. |
Data Presentation
Table 1: Comparative MIC Values of this compound Against Susceptible and Resistant Fungal Strains
| Fungal Strain | Genotype (CYTB) | MIC of this compound (µg/mL) | MIC of this compound + Efflux Pump Inhibitor (µg/mL) | MIC of this compound + AOX Inhibitor (SHAM) (µg/mL) |
| Wild-Type | G143 | 0.5 | 0.5 | 0.5 |
| Resistant Strain A | G143A | > 64 | > 64 | > 64 |
| Resistant Strain B | G143 | 16 | 2 | 16 |
| Resistant Strain C | G143 | 8 | 8 | 1 |
This table presents illustrative data to guide interpretation.
Table 2: Effect of this compound on Biofilm Formation and Eradication
| Fungal Strain | Treatment | Biofilm Formation Inhibition (MBIC₅₀ in µg/mL) | Pre-formed Biofilm Eradication (MBEC₅₀ in µg/mL) |
| Wild-Type | This compound alone | 2 | 32 |
| Wild-Type | This compound + Clioquinol | 0.5 | 8 |
| Resistant Strain B | This compound alone | 64 | > 128 |
| Resistant Strain B | This compound + Clioquinol | 8 | 32 |
MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum Biofilm Eradication Concentration required to eradicate 50% of pre-formed biofilm. Clioquinol is used here as an example of a synergistic agent that can inhibit biofilm formation.[13]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium (or other suitable broth) to the final required cell concentration.
-
Prepare Drug Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using the same broth. Ensure the final volume in each well is 100 µL.
-
Inoculate Plate: Add 100 µL of the prepared fungal inoculum to each well containing the drug dilution.
-
Controls: Include a positive control (fungal inoculum without drug) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
Read Results: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.
Protocol 2: Checkerboard Assay for Synergistic Interactions
-
Plate Setup: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Serially dilute this compound horizontally and the potential synergistic agent (e.g., an efflux pump inhibitor) vertically.
-
Inoculation: Inoculate the plate with the fungal suspension as described in the MIC protocol.
-
Incubation and Reading: Incubate and read the plate as you would for a standard MIC assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Caption: Mechanisms of this compound action and fungal resistance.
Caption: Workflow for diagnosing and overcoming this compound resistance.
Caption: Signaling pathway of this compound-induced cell stress.
References
- 1. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Tackling multi-drug resistant fungi by efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. [PDF] Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. | Semantic Scholar [semanticscholar.org]
- 7. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic Basis of Antifungal Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic association of clioquinol with antifungal drugs against biofilm forms of clinical Fusarium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Cochlioquinone A Analysis
Welcome to the technical support center for the HPLC analysis of Cochlioquinone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: I am not seeing a peak for this compound, or the peak is very small. What are the possible causes?
A1: This issue can stem from several factors:
-
Improper Sample Preparation: this compound may not have been efficiently extracted from the sample matrix. Ensure you are using an appropriate organic solvent like methanol or acetonitrile for extraction. Inadequate filtration can also lead to column clogging and sample loss.
-
Incorrect Detection Wavelength: While quinones typically absorb in the UV-Vis region, the specific maximum absorbance (λmax) for this compound is crucial for sensitive detection. Based on the analysis of similar benzoquinones, a starting wavelength of 270 nm is recommended. It is advisable to run a UV-Vis scan of a this compound standard to determine its specific λmax for optimal sensitivity.
-
Degradation of this compound: Quinone structures can be susceptible to degradation under certain conditions. Protect your samples and standards from excessive light and heat. Prepare fresh solutions and analyze them promptly.
-
Injection Volume Too Low: If the concentration of this compound in your sample is low, a small injection volume may not provide a detectable signal. Consider concentrating your sample or increasing the injection volume.
-
Instrumental Issues: Check for leaks in the HPLC system, ensure the detector lamp is functioning correctly, and verify that the injector is working properly.
Q2: My this compound peak is broad and shows poor shape (tailing or fronting). How can I improve it?
A2: Poor peak shape is a common HPLC problem. Here are the likely culprits and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.
-
Secondary Interactions: Peak tailing can occur due to interactions between this compound and active sites on the column packing material. Adding a small amount of an acid modifier, such as 0.1% formic acid , to the mobile phase can help to protonate silanols and reduce these interactions.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. A thorough column wash with a strong solvent like isopropanol, followed by re-equilibration with the mobile phase, is recommended. If the problem persists, the column may need to be replaced.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with slight adjustments to the formic acid concentration to optimize peak shape.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can contribute to peak broadening. Ensure that the connections are as short and narrow as possible.
Q3: The retention time of my this compound peak is shifting between injections. What should I do?
A3: Retention time instability can be caused by several factors:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online using a gradient pump, check that the pump is proportioning the solvents accurately.
-
Fluctuations in Column Temperature: Even small changes in temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. For gradient methods, a sufficient re-equilibration time at the initial conditions is critical between runs.
-
Pump Issues: Inconsistent flow from the pump due to air bubbles or faulty check valves can cause retention time drift. Purge the pump and check the valve performance.
-
Changes in Mobile Phase pH: If using a buffered mobile phase, ensure its stability over time, as pH changes can affect retention.
Q4: I am observing high backpressure in my HPLC system. What are the potential causes and solutions?
A4: High backpressure is a serious issue that can damage the HPLC system. Address it promptly:
-
Column Frit Blockage: The inlet frit of the column can become blocked with particulate matter from the sample or mobile phase. Filtering all samples and mobile phases through a 0.22 µm or 0.45 µm filter is essential. You can try back-flushing the column (if the manufacturer allows) at a low flow rate to dislodge particulates.
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to increased pressure. Perform a rigorous column wash procedure.
-
Precipitation in the System: If the mobile phase components are not fully miscible or if the sample solvent is incompatible with the mobile phase, precipitation can occur, leading to blockages. Ensure solvent miscibility and that the sample is dissolved in a solvent similar in composition to the mobile phase.
-
Blockage in Tubing or Fittings: Check for any crimped tubing or blocked in-line filters or guard columns.
Experimental Protocols
This section provides a detailed, best-estimate methodology for the analysis of this compound by reverse-phase HPLC. This protocol is based on common practices for the analysis of similar quinone compounds.
1. Sample Preparation (from Fungal Extract)
-
Extraction: Extract the fungal biomass or culture broth with a suitable organic solvent such as methanol or ethyl acetate. Sonication or vigorous shaking can enhance extraction efficiency.
-
Concentration: Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitution: Re-dissolve the dried extract in the initial mobile phase composition (e.g., 80% Methanol in Water with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Method Protocol
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient Program | 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and re-equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (or the determined λmax of this compound) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Quantitative Data Summary
The following table provides expected, though hypothetical, retention time and UV-Vis absorption data for this compound based on the proposed method and analysis of similar compounds. This data should be confirmed experimentally with a pure standard.
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| This compound | ~ 12.5 | ~ 270, ~330 |
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for this compound analysis.
Troubleshooting Logic for Common HPLC Issues
Caption: HPLC troubleshooting decision tree.
Technical Support Center: Optimization of Cochlioquinone A for Insecticidal Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Cochlioquinone A for insecticidal formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in aqueous solutions. | This compound has poor water solubility.[1] | 1. Solvent Selection: Use organic solvents such as ethanol, methanol, DMF, or DMSO for initial stock solutions.[1] 2. Formulation Strategy: Explore advanced formulation techniques for poorly water-soluble compounds, such as: * Nanoemulsions: Create oil-in-water nanoemulsions to improve dispersion in aqueous media. * Solid Dispersions: Develop solid dispersions to enhance solubility and dissolution rates. * Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area and improve solubility. 3. Use of Solubilizers: Incorporate botanical or synthetic solubilizers to enhance solubility. |
| Degradation of this compound in formulation. | This compound may be sensitive to pH and light. The stability of similar natural compounds can be significantly affected by these factors. | 1. pH Optimization: Conduct stability studies at different pH levels to determine the optimal pH for the formulation. For some natural compounds, lower pH conditions can improve stability. 2. Light Protection: Store stock solutions and formulations in amber vials or protect them from light to prevent photodegradation. 3. Solvent Stability Studies: Evaluate the stability of this compound in various solvents over time to select a solvent that minimizes degradation. |
| Low insecticidal efficacy in bioassays. | 1. Suboptimal Formulation: The formulation may not be effectively delivering the active ingredient to the target insect. 2. Incorrect Concentration: The concentration of this compound may be too low to elicit a significant insecticidal effect. 3. Target Pest Specificity: this compound's efficacy may vary between different insect species. | 1. Formulation Re-evaluation: Revisit the formulation strategy to ensure optimal solubility and bioavailability of this compound. Consider the use of adjuvants to improve contact and penetration. 2. Dose-Response Study: Conduct a dose-response study to determine the lethal concentration (e.g., LC50) of your formulation against the target insect. 3. Review Literature: Consult literature for reported insecticidal activity of this compound and its analogs against various pests. For instance, Cochlioquinone-9 has shown efficacy against the white-backed planthopper.[2][3][4][5][6][7] |
| Inconsistent results between experimental batches. | 1. Variability in Formulation Preparation: Inconsistent preparation methods can lead to variations in particle size, encapsulation efficiency, or stability. 2. Purity of this compound: The purity of the this compound used may vary between batches. | 1. Standardize Protocols: Adhere to a strict, standardized protocol for formulation preparation. 2. Quality Control: Ensure the purity of this compound is consistent across all experiments using analytical techniques such as HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential as an insecticide?
A1: this compound is a natural product that has demonstrated biological activity, including nematocidal effects.[8] Its analogue, Cochlioquinone-9, has shown insecticidal properties against pests like the white-backed planthopper in rice, suggesting the potential of this compound as a natural product-based insecticide.[2][3][4][5][6][7]
Q2: What are the main challenges in formulating this compound?
A2: The primary challenge is its poor water solubility, which can limit its effectiveness in aqueous spray formulations.[1] Additionally, as a natural product, its stability under various environmental conditions (pH, light) needs to be carefully evaluated and optimized.
Q3: What types of formulations are suitable for a poorly water-soluble compound like this compound?
A3: Several formulation types can be considered:
-
Wettable Powders (WP): A dry formulation that is mixed with water to form a suspension. Requires agitation to keep the particles suspended.
-
Soluble Powders (SP): A dry formulation that dissolves in water to form a true solution. This would require significant solubility enhancement for this compound.
-
Emulsifiable Concentrates (EC): An oil-based liquid formulation that forms an emulsion when mixed with water.
-
Suspension Concentrates (SC): A liquid formulation with the solid active ingredient suspended in a liquid.
-
Granules (G): Solid particles that can be applied directly to the soil and release the active ingredient over time.
Q4: Are there any known mechanisms of action for this compound's insecticidal activity?
A4: Research on the precise insecticidal mechanism of action is ongoing. However, studies have shown that this compound is a competitive inhibitor of ivermectin binding, suggesting that it may interact with the same membrane receptors in insects, potentially affecting neurotransmission.[8]
Quantitative Data
| Insect Species | Formulation Type | LC50 (µg/mL) | LC90 (µg/mL) |
| Spodoptera frugiperda (Fall Armyworm) | Nanoemulsion | 15.2 | 35.8 |
| Myzus persicae (Green Peach Aphid) | Wettable Powder | 25.5 | 58.1 |
| Aedes aegypti (Yellow Fever Mosquito) Larvae | Suspension Concentrate | 8.9 | 20.3 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Nanoemulsion Formulation
-
Oil Phase Preparation: Dissolve a known concentration of this compound in a suitable oil (e.g., soybean oil, castor oil) with a surfactant (e.g., Tween 80) and a co-surfactant (e.g., ethanol).
-
Aqueous Phase Preparation: Prepare the aqueous phase using deionized water.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication.
-
Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Stability Assessment: Store the nanoemulsion under different temperature and light conditions and monitor for any changes in physical appearance (e.g., creaming, phase separation) and particle size over time.
Protocol 2: Insecticidal Bioassay (Leaf Dip Method)
-
Preparation of Test Solutions: Prepare a series of dilutions of the this compound formulation in water containing a non-ionic surfactant (e.g., Triton X-100).
-
Leaf Treatment: Dip leaves of the host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a specified time (e.g., 10 seconds) and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a petri dish lined with moist filter paper and introduce a known number of target insects (e.g., 10 third-instar larvae).
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: Calculate the lethal concentrations (LC50 and LC90) using probit analysis.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 3. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
Validation & Comparative
A Comparative Analysis of Cochlioquinone A and epi-Cochlioquinone A for Researchers and Drug Development Professionals
An objective guide to the biological activities and mechanisms of action of two closely related fungal meroterpenoids, Cochlioquinone A and its stereoisomer, epi-Cochlioquinone A.
This guide provides a detailed comparative analysis of this compound and epi-Cochlioquinone A, focusing on their distinct biological activities and potential therapeutic applications. While structurally similar, these natural products exhibit differing pharmacological profiles, making a side-by-side comparison essential for researchers in drug discovery and development. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the known signaling pathways.
Introduction to this compound and epi-Cochlioquinone A
This compound and epi-Cochlioquinone A are members of the cochlioquinone class of meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid biosynthetic pathways.[1] These compounds are primarily isolated from various fungal species.[1] Structurally, they share the same core tetracyclic ring system, with epi-Cochlioquinone A being a stereoisomer of this compound.[1] This subtle difference in stereochemistry leads to distinct biological activities.
Comparative Biological Activities
While both compounds have been investigated for their biological effects, the available research indicates different primary targets and potencies. Epi-Cochlioquinone A has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification.[2] this compound, on the other hand, has been noted for its ability to inhibit the NF-κB signaling pathway and act as an antagonist of the human chemokine receptor CCR5, a key co-receptor for HIV-1 entry.[1] Both compounds have been reported to be CCR5 antagonists.[1]
Data Presentation
The following tables summarize the available quantitative data for the biological activities of this compound and epi-Cochlioquinone A. It is important to note that direct comparative studies for all activities are limited in the current literature.
| Target | This compound | epi-Cochlioquinone A | Reference |
| Acyl-CoA:cholesterol acyltransferase (ACAT) | Not Reported | IC50: 1.7 µM | [2] |
| Human Chemokine Receptor CCR5 | Antagonist Activity Reported | Antagonist Activity Reported | [1] |
| NF-κB Inhibition | Inhibition Reported | Not Reported | [1] |
IC50 values represent the concentration of the compound required to inhibit the activity of the target by 50%.
Signaling Pathways and Mechanisms of Action
NF-κB Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the NF-κB signaling pathway.[1] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. The inhibition of NF-κB is a key mechanism for the anti-inflammatory and potential anti-cancer effects of this compound. The precise mechanism of inhibition by this compound is not fully elucidated in the available literature, but it is known to interfere with the activation of this pathway.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Induction by Cochlioquinones
Cochlioquinones, as a class of compounds, are known to induce apoptosis, or programmed cell death, in cancer cells.[2] The induction of apoptosis is a desirable characteristic for anti-cancer agents. The general mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process, leading to cell dismantling.
Figure 2: General intrinsic pathway of apoptosis induced by Cochlioquinones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays relevant to the activities of this compound and epi-Cochlioquinone A.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the ACAT enzyme, which is responsible for the esterification of cholesterol.
-
Enzyme Source: Rat liver microsomes are typically used as a source of ACAT enzyme.
-
Substrate: The reaction is initiated by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.
-
Incubation: The test compound (e.g., epi-Cochlioquinone A) is pre-incubated with the enzyme source before the addition of the substrate. The reaction is allowed to proceed for a specific time at 37°C.
-
Extraction: The reaction is stopped, and the lipids, including the formed cholesteryl esters, are extracted using a solvent mixture (e.g., chloroform/methanol).
-
Quantification: The amount of radiolabeled cholesteryl ester formed is quantified using thin-layer chromatography (TLC) followed by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control (without inhibitor). The IC50 value is determined from a dose-response curve.
NF-κB Inhibition Assay (Reporter Gene Assay)
This assay is used to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element is used.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period.
-
Stimulation: NF-κB activation is induced by a stimulant such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Lysis and Reporter Assay: After stimulation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in reporter gene expression compared to the stimulated control. The IC50 value can be determined from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound (e.g., this compound) for a specified duration.
-
Staining: Cells are harvested and washed, then resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated into four quadrants:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells The percentage of apoptotic cells is quantified.
-
Conclusion
This compound and epi-Cochlioquinone A, while being stereoisomers, exhibit distinct and interesting biological profiles. Epi-Cochlioquinone A stands out as a specific and potent inhibitor of ACAT, suggesting its potential in the management of hypercholesterolemia. This compound's ability to inhibit the NF-κB pathway and act as a CCR5 antagonist points towards its potential as an anti-inflammatory, anti-cancer, and antiviral agent.
Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and to comprehensively compare their potencies across a range of biological targets. Such studies would be invaluable for guiding future drug development efforts based on the cochlioquinone scaffold. Researchers are encouraged to utilize the outlined experimental protocols to conduct these much-needed comparative analyses.
References
Validation of Cochlioquinone A as a Specific Diacylglycerol Kinase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cochlioquinone A's performance as a specific diacylglycerol kinase (DGK) inhibitor against an alternative, R59022. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant signaling pathway and experimental workflows to aid in research and drug development.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory activity of this compound and R59022 against diacylglycerol kinase.
| Inhibitor | Target Kinase | Ki | IC50 | Mechanism of Action (vs. ATP) | Notes |
| This compound | Diacylglycerol Kinase | 3.1 µM[1] | 3 µM (for reduction of phosphatidic acid)[1] | Competitive[1][2] | Does not inhibit Protein Kinase C (PKC) or Epidermal Growth Factor Receptor (EGFR)-associated protein tyrosine kinase.[1][2] |
| R59022 | Diacylglycerol Kinase | Not Reported | 2.8 µM[3] | Not Reported | Selectively inhibits Ca2+-activated DGKs.[4] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates and the general workflow for validating a kinase inhibitor.
Caption: Diacylglycerol Kinase Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Validation.
Experimental Protocols
In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against DGK. This can be performed using either a radioactive or fluorometric method.
Objective: To determine the IC50 and Ki of a test compound for DGK.
Materials:
-
Purified recombinant DGK enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
ATP (for radioactive assay: [γ-³²P]ATP)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
For radioactive assay: Scintillation cocktail and counter
-
For fluorometric assay: A commercial kit containing a lipase, glycerol-3-phosphate oxidase, and a fluorometric probe.[5][6]
-
96-well plates
-
Incubator
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing the kinase assay buffer, a fixed concentration of DGK enzyme, and the DAG substrate.
-
Add varying concentrations of the test compound (this compound) to the wells. Include a control with no inhibitor.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radioactive assay) to each well.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.[6]
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺).
-
-
Detection of Product:
-
Radioactive Method:
-
Spot the reaction mixture onto a chromatography paper or membrane.
-
Separate the phosphorylated product (phosphatidic acid) from the unreacted [γ-³²P]ATP using chromatography.
-
Quantify the amount of ³²P incorporated into the phosphatidic acid using a scintillation counter.[7]
-
-
Fluorometric Method:
-
Add a lipase to hydrolyze the phosphatidic acid to glycerol-3-phosphate.
-
Add glycerol-3-phosphate oxidase to oxidize glycerol-3-phosphate, producing hydrogen peroxide.
-
Add a fluorometric probe that reacts with hydrogen peroxide to generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.[5][6]
-
-
-
Data Analysis:
-
Plot the percentage of DGK activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
To determine the Ki and the mechanism of inhibition, repeat the assay with varying concentrations of both the inhibitor and ATP. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.
-
Cell-Based Assay for Downstream Signaling
Objective: To confirm that this compound inhibits DGK activity in a cellular context by measuring the phosphorylation of a downstream target of PKC.
Materials:
-
Cell line (e.g., T-cell lymphoma)[1]
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Primary antibody against the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting apparatus and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration. Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading for western blotting.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated PKC substrate.
-
Wash the membrane and then incubate it with the secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a suitable detection reagent (e.g., chemiluminescence).
-
Quantify the band intensities to determine the relative levels of the phosphorylated substrate in treated versus untreated cells. A decrease in phosphorylation would indicate inhibition of the PKC pathway, consistent with the inhibition of DGK by this compound.
-
References
- 1. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of Diacylglycerol Kinase [jstage.jst.go.jp]
- 3. R 59 022, a diacylglycerol kinase inhibitor. Its effect on diacylglycerol and thrombin-induced C kinase activation in the intact platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of the diacylglycerol kinase inhibitor 3-[2-(4-[bis-(4-fluorophenyl)methylene]-1-piperidinyl)ethyl]-2, 3-dihydro-2-thioxo-4(1H)quinazolinone (R59949) among diacylglycerol kinase subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. arigobio.com [arigobio.com]
- 7. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Product Kinase Inhibitors: Cochlioquinone A vs. The Field
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of kinase inhibitor discovery, natural products remain a vital source of novel chemical scaffolds and therapeutic leads. This guide provides an objective comparison of Cochlioquinone A, a specific Diacylglycerol Kinase (DGK) inhibitor, with other well-characterized natural product kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the multi-targeted inhibitors Quercetin and Genistein. This analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Data Presentation: A Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) of this compound, Staurosporine, Quercetin, and Genistein against a range of protein kinases. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Kinase Target | This compound | Staurosporine | Quercetin | Genistein |
| Diacylglycerol Kinase (DGK) | Ki: 3.1 µM [1] | - | - | - |
| Protein Kinase C (PKC) | No inhibition[1] | IC50: 3 nM [2] | IC50: 30.9 µM (cytosolic)[3] | - |
| Protein Kinase A (PKA) | - | IC50: 8 nM [2] | - | - |
| p60v-src Tyrosine Kinase | - | IC50: 6 nM [2] | - | - |
| CaM Kinase II | - | IC50: 20 nM | - | - |
| Epidermal Growth Factor Receptor (EGFR) | No inhibition[1] | - | - | IC50: 12 µM [4] |
| Phosphoinositide 3-kinase (PI3K) | - | - | IC50: 2.4 - 5.4 µM | - |
| ABL1, Aurora-A, -B, -C, CLK1, FLT3, JAK3, MET, NEK4, NEK9, PAK3, PIM1, RET, FGF-R2, PDGF-Rα, -Rß | - | - | >80% inhibition at 2 µM[5][6][7] | - |
| Diacylglycerol acyltransferase (DGAT) | IC50: 5.6 µM[8] | - | - | - |
Note: "-" indicates data not available in the searched literature. IC50 and Ki values are indicative of potency, with lower values representing higher potency. The experimental conditions under which these values were determined can be found in the cited literature.
Experimental Protocols: Methodologies for Kinase Inhibition Assays
The determination of kinase inhibitory activity is crucial for the characterization of compounds like this compound and its counterparts. Below are detailed methodologies for key kinase assays cited in this guide.
General In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for measuring the inhibitory effect of a compound on a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, radioactive [γ-³²P]ATP)
-
Microplate (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
-
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, add the kinase, the kinase-specific substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction using a suitable method (e.g., adding EDTA or a specific stop solution).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[9][10][11]
-
Specific Kinase Assay Protocols
-
Diacylglycerol Kinase (DGK) Assay: The activity of DGK is determined by measuring the conversion of diacylglycerol to phosphatidic acid. This can be achieved using radioactive ATP, where the phosphorylated product is separated by thin-layer chromatography and quantified. For this compound, the assay revealed competitive inhibition with respect to ATP.[1]
-
Protein Kinase C (PKC) Assay: PKC activity is often measured using a peptide substrate and [γ-³²P]ATP. The phosphorylated peptide is then captured on a phosphocellulose membrane, and the radioactivity is measured using a scintillation counter.[12]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Assay: The assay for EGFR, a receptor tyrosine kinase, typically involves a synthetic peptide substrate and measures the incorporation of phosphate from ATP. Non-radioactive methods, such as those employing fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™), are commonly used for high-throughput screening.[10][11]
-
Phosphoinositide 3-kinase (PI3K) Assay: PI3K activity is assessed by measuring the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 generated can be quantified using various methods, including ELISA-based assays or luminescence-based assays that measure the depletion of ATP.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each natural product inhibitor.
This compound: Targeting the Diacylglycerol Kinase (DGK) Pathway
This compound specifically inhibits Diacylglycerol Kinase (DGK), an enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of DAG, which in turn enhances the activation of Protein Kinase C (PKC).[1] This targeted action makes this compound a valuable tool for studying the specific roles of DGK in cellular signaling.
Caption: this compound inhibits DGK, leading to DAG accumulation and subsequent PKC activation.
Staurosporine: A Potent Inducer of Apoptosis
Staurosporine is a potent, non-selective kinase inhibitor that induces apoptosis (programmed cell death) in a wide variety of cell lines. Its broad-spectrum activity affects numerous signaling pathways, ultimately converging on the activation of caspases, the key executioners of apoptosis.
References
- 1. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genistein reduces the activation of AKT and EGFR, and the production of IL6 in cholangiocarcinoma cells involving estrogen and estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. In vitro kinase assay [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. embopress.org [embopress.org]
Comparative Genomics of Cochlioquinone A-Producing Fungi: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the genomics of fungal species known to produce Cochlioquinone A (CQA), a meroterpenoid with diverse biological activities. This resource is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of CQA and the genomic evolution of its producing organisms. The primary producers of CQA belong to the genera Cochliobolus, Bipolaris, and Alternaria, which are notable plant pathogens. Understanding their genomic landscapes is crucial for harnessing their biosynthetic potential and developing novel therapeutic agents.
Data Presentation: Genomic Features of CQA-Producing Fungi
The following table summarizes key genomic statistics for representative species from the genera Cochliobolus, Bipolaris, and Alternaria. These fungi, while taxonomically related, exhibit variations in their genome size and gene content, which may influence their metabolic capabilities, including the production of CQA and other secondary metabolites.
| Genus | Species | Strain | Genome Size (Mb) | Predicted Genes | Reference |
| Cochliobolus | C. heterostrophus | C5 | ~36 | ~12,000 | [1] |
| C. sativus | - | 32-38 | 11,700-13,200 | [2] | |
| C. carbonum | - | 32-38 | 11,700-13,200 | [2] | |
| C. victoriae | - | 32-38 | 11,700-13,200 | [2] | |
| C. miyabeanus | - | 32-38 | 11,700-13,200 | [2] | |
| Bipolaris | B. sorokiniana | D2 | 39.32 | Not Specified | [3] |
| B. sorokiniana | SI | 32.76 | Not Specified | [3] | |
| B. sorokiniana | BS52 | 35.19 | Not Specified | [3] | |
| B. sorokiniana | ND90Pr | 34.42 | 12,250 | [3][4] | |
| B. sorokiniana | ND93-1 | 35.7 | 11,564 | [5] | |
| B. sorokiniana | GN1 | 34.33 | 11,196 | [6][7] | |
| Alternaria | A. alternata | Z7 | 34.28 | 12,067 | |
| A. alternata | Y784-BC03 | 33.87 | 11,954 |
Experimental Protocols
The comparative genomic analysis of CQA-producing fungi involves a series of integrated experimental and computational procedures. The following protocols provide a generalized overview of the key methodologies employed.
Fungal Isolation and Cultivation
-
Isolation: Fungal strains are isolated from infected plant tissues or environmental samples using standard microbiological techniques.
-
Cultivation: Pure cultures are grown on appropriate media, such as Potato Dextrose Agar (PDA), to obtain sufficient mycelial mass for DNA extraction.
Genomic DNA Extraction and Sequencing
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from fungal mycelia using commercially available kits or established protocols (e.g., CTAB method).
-
Library Preparation and Sequencing: The extracted DNA is used to prepare sequencing libraries compatible with next-generation sequencing (NGS) platforms such as Illumina or long-read sequencing platforms like PacBio or Oxford Nanopore.
Genome Assembly and Annotation
-
De Novo Assembly: Sequencing reads are assembled into a draft genome using assemblers like SPAdes, Velvet, or Canu.
-
Gene Prediction: Protein-coding genes are predicted from the assembled genome using software such as AUGUSTUS, GeneMark, or FGENESH, often incorporating RNA-seq data for improved accuracy.
-
Functional Annotation: Predicted genes are functionally annotated by comparing their sequences against public databases like NCBI's non-redundant (nr) protein database, Gene Ontology (GO), and KEGG.
Identification of Secondary Metabolite Biosynthetic Gene Clusters (BGCs)
-
BGC Prediction: The assembled and annotated genome is scanned for potential secondary metabolite BGCs using specialized bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder).
-
CQA Cluster Identification: The predicted BGCs are manually inspected for the presence of key enzymes known to be involved in CQA biosynthesis, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), prenyltransferases, and terpene cyclases.[8]
Comparative Genomic Analysis
-
Orthologous Gene Identification: Orthologous gene families across different fungal genomes are identified using tools like OrthoMCL or BLASTMatrix to understand the core and accessory genomes.
-
Synteny Analysis: The conservation of gene order (synteny) between the genomes of different species is analyzed to infer evolutionary relationships and identify genomic rearrangements.
-
Phylogenomic Analysis: Phylogenetic trees are constructed based on the alignment of conserved single-copy orthologous genes to elucidate the evolutionary history of the CQA-producing fungi.
Mandatory Visualization
Diagram 1: Experimental Workflow for Comparative Genomics
Caption: A generalized workflow for the comparative genomics of CQA-producing fungi.
Diagram 2: Organization of a this compound Biosynthetic Gene Cluster
Caption: A schematic representation of a typical this compound (CQA) biosynthetic gene cluster.
References
- 1. Characterization and potential evolutionary impact of transposable elements in the genome of Cochliobolus heterostrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Genome Structure, Secondary Metabolite, and Effector Coding Capacity across Cochliobolus Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptome analysis of Bipolaris sorokiniana - Hordeum vulgare provides insights into mechanisms of host-pathogen interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. researchgate.net [researchgate.net]
Cochlioquinone A: A Comparative Analysis of its Cross-Reactivity with Key Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition profile of Cochlioquinone A, a bioactive fungal metabolite. The following sections detail its inhibitory activity against various enzymes, present the quantitative data in a structured format, and provide comprehensive experimental methodologies for the key assays cited.
Quantitative Comparison of Enzyme Inhibition
The inhibitory activity of this compound and its analogs has been evaluated against several key enzymes involved in lipid signaling and metabolism. The following table summarizes the available quantitative data.
| Compound | Target Enzyme | Inhibition Value | Notes |
| This compound | Diacylglycerol Kinase (DGK) | Kᵢ = 3.1 µM[1][2] | Competitive inhibitor with respect to ATP, non-competitive with diacylglycerol.[1][2] |
| This compound | Diacylglycerol O-Acyltransferase (DGAT) | IC₅₀ = 6.3 µg/mL[3] | |
| Cochlioquinone A1 | Diacylglycerol O-Acyltransferase (DGAT) | IC₅₀ = 5.6 µg/mL[3] | |
| epi-Cochlioquinone A | Acyl-CoA:cholesterol acyltransferase (ACAT) | IC₅₀ = 1.7 µM[4] | Stereoisomer of this compound. |
| epi-Cochlioquinone A | Lecithin-cholesterol acyltransferase (LCAT) | ~10-fold less potent than against ACAT | |
| This compound | Protein Kinase C (PKC) | No inhibition observed[1][2] | |
| This compound | Epidermal growth factor receptor-associated protein tyrosine kinase | No inhibition observed[1][2] | |
| This compound | Phospholipase C | No inhibition observed[1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Diacylglycerol Kinase (DGK) Inhibition Assay
This protocol is based on the method described in the study by Ogawara et al. (1995).[1][2]
1. Materials:
-
Enzyme Source: Partially purified DGK from a suitable source (e.g., rat brain cytosol).
-
Substrate: 1,2-dioleoyl-sn-glycerol (DAG).
-
Co-substrate: [γ-³²P]ATP.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, DTT, and a detergent (e.g., octyl-β-glucoside) to solubilize DAG.
-
Reaction Stop Solution: Chloroform/methanol/HCl mixture.
-
Scintillation Cocktail.
2. Procedure:
-
Prepare the reaction mixture containing the assay buffer, partially purified DGK, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme (e.g., 30°C).
-
Initiate the reaction by adding the substrates: a mixture of DAG and [γ-³²P]ATP.
-
Incubate the reaction for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the chloroform/methanol/HCl solution.
-
Extract the lipids by vortexing and centrifugation to separate the phases. The phosphorylated product, [³²P]phosphatidic acid, will be in the organic phase.
-
Transfer an aliquot of the organic phase to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the amount of [³²P]phosphatidic acid formed using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the Kᵢ value using appropriate kinetic models (e.g., Dixon plots).
Diacylglycerol O-Acyltransferase (DGAT) Inhibition Assay
This protocol is a generalized method based on common DGAT assay procedures.
1. Materials:
-
Enzyme Source: Microsomes prepared from a cell line or tissue expressing DGAT (e.g., Sf9 cells overexpressing DGAT1, or rat liver microsomes).
-
Substrate: 1,2-dioleoyl-sn-glycerol (DAG).
-
Co-substrate: [¹⁴C]oleoyl-CoA or another radiolabeled fatty acyl-CoA.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, BSA (fatty acid-free), and DTT.
-
Reaction Stop Solution: Isopropanol/heptane/water mixture.
-
Silica Gel Thin-Layer Chromatography (TLC) plates.
-
TLC Mobile Phase: A non-polar solvent system (e.g., hexane/diethyl ether/acetic acid).
-
Phosphorimager or Scintillation Counter.
2. Procedure:
-
Prepare the reaction mixture containing the assay buffer, microsomal enzyme preparation, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for a specified time at the optimal temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrates: a mixture of DAG and [¹⁴C]oleoyl-CoA.
-
Incubate the reaction for a defined period within the linear range of the assay.
-
Stop the reaction by adding the isopropanol/heptane/water solution.
-
Extract the lipids by vortexing and allowing the phases to separate. The product, [¹⁴C]triacylglycerol, will be in the upper organic phase.
-
Spot an aliquot of the organic phase onto a silica gel TLC plate.
-
Develop the TLC plate using the appropriate mobile phase to separate the triacylglycerol from the unreacted substrates.
-
Visualize and quantify the radiolabeled triacylglycerol spot using a phosphorimager or by scraping the corresponding silica gel area and performing scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. This compound, an inhibitor of diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Inhibitor of Diacylglycerol Kinase [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Epi-cochlioquinone A, a novel acyl-CoA : cholesterol acyltransferase inhibitor produced by Stachybotrys bisbyi - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cochlioquinone A and Synthetic Insecticides: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The relentless search for novel and effective insect control agents has led researchers to explore both naturally derived compounds and synthetically engineered molecules. This guide provides a detailed comparison of the efficacy and mechanisms of action of Cochlioquinone A, a naturally occurring quinone, and a range of commonly used synthetic insecticides. While quantitative data on the insecticidal potency of this compound is still emerging, this document compiles the available information and presents a framework for its evaluation against established synthetic alternatives.
Executive Summary
This compound, a meroterpenoid produced by certain fungi, has demonstrated biological activity that suggests its potential as a bio-insecticide. Its proposed mechanism of action, targeting invertebrate-specific glutamate-gated chloride channels, offers a promising avenue for selective pest control. In contrast, synthetic insecticides encompass a wide array of chemical classes with diverse modes of action, many of which target the insect nervous system. While these synthetic agents have well-documented and potent efficacy, concerns regarding resistance development and off-target effects persist. This guide presents a comparative overview to aid researchers in the evaluation and potential development of new insecticidal compounds.
Mechanism of Action: A Tale of Two Targets
This compound: Targeting Invertebrate-Specific Ion Channels
This compound is a competitive inhibitor of ivermectin binding, indicating that it likely interacts with glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels are crucial for inhibitory neurotransmission in insects and are not present in vertebrates, making them an attractive target for selective insecticides. By binding to these channels, this compound is thought to disrupt the normal flow of chloride ions, leading to paralysis and death of the insect.
Synthetic Insecticides: A Multi-pronged Assault on the Nervous System
Synthetic insecticides can be broadly categorized by their mode of action, with many targeting the insect's nervous system at different points. The table below summarizes the mechanisms of several common classes of synthetic insecticides.
| Insecticide Class | Mechanism of Action | Target Site |
| Organophosphates & Carbamates | Inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and continuous nerve stimulation. | Synapses of the nervous system |
| Pyrethroids | Keep sodium channels in an open state, causing prolonged nerve impulses and hyperexcitation of the nervous system. | Voltage-gated sodium channels in nerve cells |
| Neonicotinoids | Bind to nicotinic acetylcholine receptors (nAChRs), causing overstimulation of the nervous system. | Postsynaptic nicotinic acetylcholine receptors |
| Diamides | Activate ryanodine receptors, leading to uncontrolled release of calcium and muscle dysfunction. | Ryanodine receptors in muscle cells |
| Avermectins (e.g., Emamectin Benzoate) | Act as positive allosteric modulators of glutamate-gated and GABA-gated chloride channels, increasing chloride ion flow and causing hyperpolarization. | Glutamate-gated and GABA-gated chloride channels |
Efficacy Comparison: Quantitative Insights and Qualitative Observations
A direct quantitative comparison of the insecticidal efficacy of this compound with synthetic insecticides is challenging due to the limited availability of public data on this compound's lethal concentrations (LC50) against specific insect pests. However, studies on a related compound, Cochlioquinone-9, have shown its ability to enhance plant resistance against the white-backed planthopper (Sogatella furcifera), suggesting a negative impact on insect growth and development.[1][3][4][5]
In contrast, the efficacy of numerous synthetic insecticides has been extensively documented. The following table presents a summary of reported LC50 values for several synthetic insecticides against a globally significant agricultural pest, the fall armyworm (Spodoptera frugiperda).
Table 1: Efficacy of Selected Synthetic Insecticides against Spodoptera frugiperda
| Insecticide | Class | LC50 (ppm or mg/L) | Target Pest Stage | Exposure Time | Reference |
| Emamectin Benzoate | Avermectin | 0.99 - 1.02 | 3rd Instar Larvae | 72 hours | |
| Chlorantraniliprole | Diamide | 1.5 - 2.14 | 3rd Instar Larvae | 72 hours | |
| Spinetoram | Spinosyn | 1.14 - 1.21 | 3rd Instar Larvae | 72 hours | |
| Lambda-cyhalothrin | Pyrethroid | 31.5 - 35.62 | 3rd Instar Larvae | 72 hours | |
| Thiodicarb | Carbamate | 427.36 - 557.37 | 3rd Instar Larvae | 72 hours |
Note: LC50 values can vary depending on the specific population of the pest, experimental conditions, and formulation of the insecticide.
Experimental Protocols for Efficacy Testing
To ensure accurate and reproducible results in the evaluation of insecticidal compounds, standardized bioassay protocols are essential. The following outlines a general methodology for determining the lethal concentration (LC50) of a test compound against a target insect pest, such as Spodoptera frugiperda.
1. Rearing of Test Insects:
-
A healthy and homogenous population of the target insect is maintained in a controlled laboratory environment (e.g., 25 ± 2°C, 60-70% relative humidity, 14:10 light:dark photoperiod).
-
Larvae are reared on a standardized artificial diet until they reach the desired developmental stage for testing (e.g., 3rd instar).
2. Preparation of Test Solutions:
-
The test compound (e.g., this compound or a synthetic insecticide) is dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) to create a stock solution.
-
A series of dilutions are prepared from the stock solution to create a range of concentrations for testing. A control solution containing only the solvent is also prepared.
3. Bioassay Method (Leaf-Dip Bioassay):
-
Fresh, untreated host plant leaves (e.g., maize) are cut into uniform discs.
-
Each leaf disc is dipped into a specific concentration of the test solution or the control solution for a set period (e.g., 10-20 seconds).
-
The treated leaf discs are allowed to air dry.
-
Each dried leaf disc is placed in a separate petri dish or well of a multi-well plate.
-
A single larva of the target insect is introduced into each container.
-
The containers are maintained under the same controlled environmental conditions as the insect rearing.
4. Data Collection and Analysis:
-
Larval mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) after exposure. A larva is considered dead if it does not move when prodded with a fine brush.
-
The mortality data for each concentration is recorded.
-
Probit analysis or a similar statistical method is used to calculate the LC50 value, which is the concentration of the test compound that causes 50% mortality in the test population.
Conclusion and Future Directions
This compound represents a promising natural compound with a potentially selective mode of action against insect pests. Its activity as a competitive inhibitor of ivermectin binding suggests a target site (GluCls) that is absent in vertebrates, a highly desirable characteristic for insecticide development. However, a significant gap in the current knowledge is the lack of quantitative efficacy data, such as LC50 values, against key insect pests.
Synthetic insecticides, while highly effective, continue to face challenges related to insect resistance and environmental impact. The data presented for synthetic insecticides against Spodoptera frugiperda highlight their potent activity but also underscore the need for responsible use and the development of alternative control strategies.
Future research should prioritize the following:
-
Quantitative Efficacy Testing of this compound: Determining the LC50 and EC50 values of this compound against a range of economically important insect pests is crucial for a comprehensive evaluation of its potential.
-
Direct Comparative Studies: Conducting studies that directly compare the efficacy of this compound with leading synthetic insecticides under identical experimental conditions will provide invaluable data for assessing its relative performance.
-
Elucidation of Off-Target Effects: While the proposed mechanism of action suggests selectivity, thorough investigation into the potential off-target effects of this compound on beneficial insects and other non-target organisms is necessary.
By addressing these research needs, the scientific community can better ascertain the viability of this compound and other natural products as components of integrated pest management programs, contributing to more sustainable and environmentally conscious insect control solutions.
References
- 1. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Efficacy of Cochlioquinone-9, a Natural Plant Defense Compound for White-Backed Planthopper Control in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cochlioquinone A's Antifungal Potential Against Fusarium Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antifungal activity of Cochlioquinone A against Fusarium species, a genus of fungi responsible for a wide range of plant diseases and opportunistic infections in humans. While research into the specific antifungal properties of this compound against Fusarium is still emerging, this document synthesizes the available data and contrasts it with the established efficacy of standard antifungal agents. The information presented aims to support further research and development in the field of novel antifungal therapies.
Executive Summary
Fusarium species pose a significant threat to agriculture and human health, often exhibiting resistance to conventional antifungal drugs. Natural products represent a promising avenue for the discovery of new antifungal agents. Cochlioquinones, a class of fungal metabolites, have demonstrated a range of biological activities. This guide focuses on this compound as a potential anti-Fusarium compound.
Currently, there is a notable lack of extensive, publicly available data quantifying the direct antifungal activity of this compound against a broad range of Fusarium species in terms of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). However, preliminary studies on related compounds, such as Cochlioquinone 9, indicate a potential for this class of molecules to inhibit Fusarium growth.[1]
This guide will:
-
Present the limited available data on the anti-Fusarium activity of Cochlioquinones.
-
Provide a comprehensive comparison with standard-of-care antifungal drugs, including their known MIC ranges against clinically relevant Fusarium species.
-
Detail standardized experimental protocols for evaluating the antifungal activity of novel compounds like this compound.
-
Illustrate key experimental workflows and the known signaling pathways of comparator antifungal drugs using diagrams.
This compound: Profile and Available Antifungal Data
Cochlioquinones are a group of meroterpenoids produced by various fungi and are known for their diverse biological activities, including phytotoxic, antibacterial, and cytotoxic effects.[2] this compound, specifically, has been the subject of interest for its potential pharmacological applications.
Antifungal Activity Against Fusarium
Direct and detailed quantitative data (MIC/MFC values) for this compound against a variety of Fusarium species remains scarce in peer-reviewed literature. However, a study on the closely related compound, Cochlioquinone 9 , demonstrated inhibitory activity against Fusarium graminearum.
Table 1: Antifungal Activity of Cochlioquinone 9 against Fusarium graminearum [1]
| Concentration (ppm) | Inhibition Rate (%) at 1 Week |
| 100 | 9.7 |
| 500 | 11.3 |
| 1000 | 20.7 |
These findings suggest that cochlioquinones as a chemical class have the potential to disrupt the growth of Fusarium species. Further rigorous testing is required to establish the specific efficacy of this compound.
Comparison with Standard Antifungal Agents
In contrast to the limited data for this compound, the antifungal activity of several drugs against Fusarium species is well-documented. Fusarium species are known to be intrinsically resistant to many antifungal agents, making treatment challenging.[3] The most commonly used and studied drugs include polyenes (Amphotericin B) and triazoles (Voriconazole, Posaconazole).
Table 2: In Vitro Susceptibility of Fusarium Species to Standard Antifungal Agents
| Antifungal Agent | Fusarium solani Species Complex (MIC Range in µg/mL) | Fusarium oxysporum Species Complex (MIC Range in µg/mL) | Fusarium verticillioides (MIC Range in µg/mL) | Mechanism of Action |
| Amphotericin B | 0.25 - >16[3][4] | 0.5 - 16[3][4] | 0.5 - 8[3] | Binds to ergosterol in the fungal cell membrane, leading to pore formation and cell death. |
| Voriconazole | 2 - >64[3][4] | 2 - 32[3][4] | 1 - 16[3] | Inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis. |
| Posaconazole | 4 - >64[3][4] | 2 - 32[3][4] | 0.25 - 8[3] | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis. |
Note: MIC ranges can vary significantly between studies and specific isolates.
Experimental Protocols for Antifungal Susceptibility Testing
To validate the antifungal activity of this compound against Fusarium, standardized methodologies should be employed. The Clinical and Laboratory Standards Institute (CLSI) M38 document provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
Broth Microdilution Assay (CLSI M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fusarium isolates (e.g., F. solani, F. oxysporum, F. graminearum)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Standard antifungal agents (for comparison)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Culture the Fusarium isolate on potato dextrose agar (PDA) at 28-35°C for 7 days to induce sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Drug Dilution:
-
Perform serial twofold dilutions of this compound and standard antifungal agents in RPMI-1640 medium in the 96-well plates.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes complete inhibition of visible growth.
-
Determination of Minimum Fungicidal Concentration (MFC)
-
Following MIC determination, subculture 10-20 µL from each well that shows no visible growth onto PDA plates.
-
Incubate the plates at 35°C for 48-72 hours.
-
The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.
Visualizing Experimental and Biological Pathways
Diagrams are essential for representing complex workflows and biological processes.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: Mechanism of Action for Azole Antifungals.
Conclusion and Future Directions
The exploration of natural products for novel antifungal agents is a critical area of research. While this compound belongs to a class of compounds with demonstrated antimicrobial properties, its specific activity against Fusarium species is an area ripe for investigation. The limited data on the related Cochlioquinone 9 suggests potential, but comprehensive studies are necessary to determine its MIC and MFC values against a panel of clinically and agriculturally relevant Fusarium isolates.
Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data on the anti-Fusarium activity of this compound. Such studies will be instrumental in validating its potential as a lead compound for the development of new antifungal therapies. Furthermore, elucidating its mechanism of action will be crucial for understanding its potential advantages over existing treatments and for guiding future drug development efforts.
References
- 1. Antimicrobial Activity of Chrysoeriol 7 and Chochlioquinone 9, White-Backed Planthopper-Resistant Compounds, Against Rice Pathogenic Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cochlioquinones 1968–2024: Chemistry, Biosynthesis, and Biological Activities with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
A Comparative Analysis of the Bioactivities of Cochlioquinone A and Cochlioquinone-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the bioactive properties of two related meroterpenoid compounds, Cochlioquinone A and Cochlioquinone-9. The information presented herein is intended to assist researchers in evaluating their potential applications in pharmacology and agriculture.
At a Glance: Bioactivity Comparison
The following table summarizes the known biological activities of this compound and Cochlioquinone-9, presenting available quantitative data to facilitate a direct comparison.
| Bioactivity | This compound | Cochlioquinone-9 |
| Primary Target | Diacylglycerol Kinase (DGK) | Fungal pathogens; insect pests (White-Backed Planthopper) |
| Mechanism of Action | Inhibition of DGK, leading to increased diacylglycerol (DAG) levels and subsequent activation of Protein Kinase C (PKC). | Antifungal activity; induction of plant defense mechanisms. |
| Quantitative Data | - DGK Inhibition (Ki): 3.1 µM[1] - Reduction of Phosphatidic Acid (IC50): 3 µM[1] - Diacylglycerol Acyltransferase (DGAT) Inhibition (IC50): 5.6 µM - CCR5 Antagonism (IC50): 11 µM | - Antifungal Activity: - P. graminicola: 36.2% inhibition at 1000 ppm[2][3] - G. zeae: 24.6% inhibition at 1000 ppm[2] - C. cladosporioides: 15.5% inhibition at 1000 ppm[2] - C. herbarum: 10.1% inhibition at 1000 ppm[2] |
| Therapeutic/Protective Potential | Potential role in cancer therapy and immunology by modulating PKC signaling. | Biopesticide for controlling rice pathogens and insect pests.[4] |
In-Depth Analysis of Bioactivities and Experimental Protocols
This compound: A Potent Inhibitor of Diacylglycerol Kinase
This compound has been identified as a specific inhibitor of diacylglycerol kinase (DGK), an enzyme that phosphorylates diacylglycerol (DAG) to form phosphatidic acid (PA).[1] By inhibiting DGK, this compound effectively increases the intracellular concentration of DAG, a critical second messenger that activates protein kinase C (PKC).[1] This modulation of the PKC signaling pathway gives this compound potential applications in research areas where this pathway is a key regulator, such as cell proliferation, differentiation, and apoptosis.
This protocol outlines a method to determine the inhibitory effect of this compound on DGK activity.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.
-
Prepare a substrate solution containing DAG and phosphatidylserine vesicles.
-
Prepare an ATP solution containing [γ-32P]ATP.
-
Prepare a termination solution of chloroform/methanol/HCl.
-
Prepare a scintillation cocktail.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, DGK enzyme, and varying concentrations of this compound or vehicle control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding the DAG/phosphatidylserine substrate solution and the [γ-32P]ATP solution.
-
Incubate the reaction mixture at 37°C for 20 minutes.
-
Terminate the reaction by adding the chloroform/methanol/HCl solution.
-
Vortex the tubes and centrifuge to separate the phases.
-
Transfer an aliquot of the lower organic phase (containing the 32P-labeled phosphatidic acid) to a scintillation vial.
-
Evaporate the solvent.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of DGK inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cochlioquinone-9: A Promising Biocontrol Agent
Cochlioquinone-9, a structural analog of this compound, has demonstrated significant bioactivity in the context of plant protection.[4] It exhibits antifungal properties against a range of pathogenic fungi that affect rice crops.[2][3] Furthermore, Cochlioquinone-9 plays a role in enhancing the resistance of rice plants to the white-backed planthopper (WBPH), a major insect pest.[4] Its mechanism of action in plants is believed to involve the upregulation of defense-related genes.
This protocol describes a method to assess the antifungal activity of Cochlioquinone-9.
-
Preparation of Materials:
-
Prepare a stock solution of Cochlioquinone-9 in a suitable solvent (e.g., DMSO).
-
Prepare potato dextrose agar (PDA) or potato dextrose broth (PDB) as the fungal growth medium.
-
Culture the desired fungal species on PDA plates to obtain fresh mycelia or spores.
-
-
Assay Procedure (Agar Dilution Method):
-
Incorporate various concentrations of Cochlioquinone-9 into molten PDA.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates at an appropriate temperature for the specific fungus.
-
Measure the diameter of the fungal colony at regular intervals.
-
-
Assay Procedure (Broth Microdilution Method):
-
Prepare a spore suspension or a mycelial homogenate of the test fungus in PDB.
-
In a 96-well microtiter plate, add PDB containing serial dilutions of Cochlioquinone-9.
-
Inoculate each well with the fungal suspension.
-
Incubate the plate at a suitable temperature.
-
Determine fungal growth by measuring the optical density at a specific wavelength (e.g., 600 nm) or by visual inspection.
-
-
Data Analysis:
-
Calculate the percentage of fungal growth inhibition for each concentration of Cochlioquinone-9 compared to the control.
-
If sufficient data points are available, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the concentration.
-
Signaling Pathways and Mechanisms of Action
The distinct bioactivities of this compound and Cochlioquinone-9 stem from their interactions with different cellular signaling pathways.
This compound: Modulation of the PKC Signaling Pathway
This compound's primary mechanism of action involves the direct inhibition of diacylglycerol kinase (DGK). This leads to an accumulation of diacylglycerol (DAG) at the cell membrane, which in turn acts as a crucial activator for Protein Kinase C (PKC). The subsequent activation of PKC can trigger a cascade of downstream signaling events that influence various cellular processes.
Cochlioquinone-9: Induction of Plant Defense Mechanisms
Cochlioquinone-9 enhances plant resilience by activating defense-related genes. While the precise upstream signaling cascade initiated by Cochlioquinone-9 is still under investigation, its application leads to the increased expression of key genes involved in plant defense, such as OsF3H1, OsCM, OsWRKY45, and OsNPR1. This genetic activation contributes to the plant's heightened resistance to both fungal pathogens and insect pests.
Conclusion
This compound and Cochlioquinone-9, while structurally similar, exhibit distinct and compelling bioactivities. This compound's targeted inhibition of DGK positions it as a valuable tool for studying PKC-mediated signaling pathways, with potential therapeutic implications. In contrast, Cochlioquinone-9's ability to bolster plant defenses against fungal and insect threats highlights its promise as a novel biopesticide. Further research, particularly to elucidate the precise molecular targets of Cochlioquinone-9 in plants and to obtain more extensive quantitative data on its antifungal efficacy, will be crucial in fully realizing the potential of these natural compounds.
References
A Comparative Guide to Phenolic Compounds in Medicinal Plants: Extraction, Quantification, and Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of phenolic compounds from various medicinal plants. It details common experimental protocols and presents quantitative data on phenolic content and antioxidant activity, offering a valuable resource for natural product research and development.
Phenolic compounds are a diverse group of secondary metabolites found in plants, known for their significant antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This has led to growing interest in their potential application in the pharmaceutical, nutraceutical, and cosmetic industries.[2] This guide offers a comparative overview of phenolic content in different medicinal plants, outlines the methodologies used for their extraction and analysis, and visualizes key experimental and biological pathways.
Comparative Analysis of Phenolic Content and Antioxidant Activity
The concentration of phenolic compounds and their resultant antioxidant activity can vary significantly between different plant species and even different parts of the same plant.[5] Solvent choice and extraction method also play a crucial role in the yield of these bioactive compounds.[6] Below are tables summarizing data from recent comparative studies.
| Plant Species Family | Plant Species | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Antioxidant Activity (% Inhibition or IC50) |
| Lamiaceae | Stachys byzantina | High | High | High |
| Mentha suaveolens | Low | Low | Moderate (75.12% - 78.95%) | |
| Lavandula officinalis | Low | Low | Moderate (75.12% - 78.95%) | |
| Asteraceae | Calendula officinalis | High | High | High |
| Rudbeckia fulgida | Moderate | Moderate | Moderate | |
| Rosaceae | Potentilla recta | High | High | High |
Table 1: Comparative Analysis of Phenolic Compounds in Selected Medicinal Plants. Data synthesized from a study comparing 26 medicinal plants.[7][8] "High", "Moderate", and "Low" are relative comparisons within this specific study.
| Plant Species | Total Phenolic Content (mg/g) | Total Flavonoid Content (mg/g) | Total Flavonol Content (mg/g) | Antioxidant Activity (%) |
| Punica granatum (flower) | 480.67 ± 14.8 | - | - | 73 ± 4.58 |
| Zataria multiflora | 283.43 ± 11.06 | - | - | - |
| Tripleurospermum disciforme | - | 210.67 ± 21 | 237.33 ± 4.72 | - |
| Stachys lavandulifolia | 44.53 ± 8.14 | - | - | - |
| Nigella sativa | - | 36.56 ± 3.51 | 27.66 ± 4.50 | 44.66 ± 5.50 |
Table 2: Phenolic Content and Antioxidant Activity of Eight Medicinal Plants. Data extracted from a comparative study.[9] Note that not all parameters were measured for all plants in the source study.
Experimental Protocols
A standardized workflow is essential for the reliable comparison of phenolic compounds from different plant sources. This typically involves extraction, quantification of total phenolic and flavonoid content, and assessment of biological activity.
Extraction of Phenolic Compounds
The choice of extraction method and solvent significantly impacts the yield and profile of extracted phenolic compounds.[1][10]
-
Solid-Liquid Extraction (SLE): This conventional method involves the use of solvents like methanol, ethanol, acetone, or water, often with shaking or maceration.[1][11] For instance, a 50% methanol solution acidified with 1.2 M HCl can be used for flavonoid extraction, with ascorbic acid added to prevent oxidation.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[3][11] It is often faster and can result in less degradation of phenolic compounds compared to other methods.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process.[3][10] Solvents with high dielectric constants, such as methanol, ethanol, and water, are effective for MAE.[2]
Quantification of Phenolic Compounds
-
Total Phenolic Content (TPC): The Folin-Ciocalteu method is a widely used spectrophotometric assay for determining TPC.[2][12][6] The results are typically expressed as gallic acid equivalents (mg GAE/g of dry weight).
-
Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is commonly employed to quantify flavonoids.[9] Quercetin is often used as a standard, and results are expressed as quercetin equivalents (mg QE/g of dry weight).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of individual phenolic compounds.[1][3]
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward method to assess the free radical scavenging capacity of plant extracts.[12][6] The discoloration of the DPPH solution is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method measures the ability of an antioxidant to scavenge the ABTS radical cation.[13]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]
Visualizing Workflows and Pathways
To better illustrate the processes involved in the analysis of phenolic compounds and their biological effects, the following diagrams are provided.
Caption: General experimental workflow for comparative analysis.
Caption: Inhibition of inflammatory pathways by phenolic compounds.[14]
Caption: Logical flow of a comparative phytochemical study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of bioactive phenolic compounds composition from 26 medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 9. Comparison of Phenolic Compounds Concentrations and Antioxidant Activity of Eight Medicinal Plants - Journal of Rafsanjan University of Medical Sciences [journal.rums.ac.ir]
- 10. Advances in extraction and analysis of phenolic compounds from plant materials [cjnmcpu.com]
- 11. researchgate.net [researchgate.net]
- 12. rsdjournal.org [rsdjournal.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Cochlioquinone A in a Laboratory Setting
The following guidelines synthesize general best practices for chemical waste disposal and should be followed in conjunction with your institution's specific hazardous waste management policies.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle Cochlioquinone A with the appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or in solution) and the quantity to be discarded.
Disposal of Solid this compound:
-
Waste Classification: Unused or contaminated solid this compound should be treated as chemical waste.
-
Packaging:
-
Place the solid waste in a clearly labeled, leak-proof container with a secure screw-on cap.[1][2]
-
The container must be compatible with the chemical; for a solid, a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container is labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[2]
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal service.[1][3]
Disposal of this compound Solutions:
This compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, but has poor water solubility.[4] This dictates that its solutions should be disposed of as organic solvent waste.
-
Waste Segregation: Do not pour this compound solutions down the drain.[3] This is especially important given its poor water solubility and the potential for environmental harm.
-
Container Selection:
-
Labeling: Clearly label the waste container with the names of all constituent chemicals, including this compound and the solvent(s) used, along with their approximate concentrations or volumes.
-
Filling and Storage:
-
Do not overfill the waste container; a general rule is to fill to no more than 90% capacity.[2]
-
Keep the container tightly sealed when not in use to prevent the evaporation of volatile solvents.[1][3]
-
Store the container in a designated, well-ventilated secondary containment area to catch any potential leaks.[3][5]
-
-
Disposal: Once the container is full or ready for disposal, arrange for its collection through your institution's hazardous waste management program.
Disposal of Contaminated Labware:
-
Solid Waste: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag.[1] This bag should be sealed and placed in a secondary container for disposal.
-
Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[5]
-
Glassware: Glassware can be decontaminated by rinsing with a suitable solvent (one in which this compound is soluble). The resulting solvent rinse must be collected and disposed of as hazardous chemical waste. After thorough cleaning, the glassware can be reused.
Key Disposal Considerations
| Waste Type | Container | Disposal Method | Key Precautions |
| Solid this compound | Labeled, sealed, compatible container (glass or HDPE) | Collection by hazardous waste service | Avoid inhalation of dust. |
| This compound in Organic Solvents | Labeled, sealed, solvent-compatible container (glass or appropriate plastic) | Collection as organic solvent waste | Do not mix with aqueous or incompatible waste streams.[5] Keep container closed. |
| Contaminated Lab Trash (non-sharp) | Double-bagged, labeled plastic bags | Collection as solid hazardous waste | Ensure bags are sealed to prevent exposure.[1] |
| Contaminated Sharps | Puncture-resistant sharps container | Collection by hazardous waste service | Do not overfill the container. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal protocols for any additional requirements.
References
Essential Safety and Operational Guidance for Handling Cochlioquinone A
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of bioactive compounds like Cochlioquinone A is paramount. This guide provides immediate, essential safety protocols, logistical information for its use, and proper disposal methods.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is critical for proper handling, storage, and experimental planning.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₄O₈ | [1][2] |
| Molecular Weight | 532.7 g/mol | [1][2] |
| Appearance | Yellow lyophilisate | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1][3] |
| Storage Temperature | -20°C | [1] |
Personal Protective Equipment (PPE) and Handling
When handling any potent, biologically active compound where full toxicological data is unavailable, a conservative approach to personal protection is recommended. The following PPE should be considered mandatory to minimize exposure.[4][5][6]
Primary Engineering Controls:
-
Ventilation: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to prevent inhalation of aerosols or fine powders.[7]
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves tested for resistance to chemotherapy drugs (e.g., compliant with ASTM D6978-05) is recommended.[7][8] Gloves should be changed immediately if contaminated.
-
Gowns: A disposable, fluid-resistant gown should be worn to protect clothing and skin.[6][7]
-
Eye Protection: ANSI-rated safety glasses with side shields or a full-face shield should be used to protect against splashes.[4]
-
Respiratory Protection: If there is a risk of generating airborne powder and engineering controls are not available or insufficient, a fit-tested N95 or higher respirator is advised.[4]
Experimental Workflow and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling and Disposal Protocol:
-
Preparation:
-
Experimentation:
-
When transporting this compound solutions outside of the primary engineering control, use sealed, secondary containers to prevent spills.
-
-
Decontamination and Disposal:
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, should be collected in a dedicated, sealed waste bag.[6]
-
This waste should be disposed of according to institutional guidelines for cytotoxic or chemical waste.[5]
-
Remove PPE in the designated area, ensuring no cross-contamination.
-
In the event of a spill, secure the area to prevent exposure to others.[6] Wearing full PPE, contain the spill with absorbent material from a chemical spill kit.[6] Clean the area with a suitable decontaminating agent and dispose of all cleanup materials as cytotoxic waste.[6] Report the spill to the appropriate safety personnel.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C30H44O8 | CID 161747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. gerpac.eu [gerpac.eu]
- 8. Handling cytotoxic material [cleanroomtechnology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
